S-undecyl 6-bromohexanethioate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H33BrOS |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
S-undecyl 6-bromohexanethioate |
InChI |
InChI=1S/C17H33BrOS/c1-2-3-4-5-6-7-8-9-13-16-20-17(19)14-11-10-12-15-18/h2-16H2,1H3 |
InChIキー |
POYNPHSGULTWFP-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of S-undecyl 6-bromohexanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of S-undecyl 6-bromohexanethioate, a thioester of interest in various research and development applications. This document details two primary synthetic pathways: a direct coupling method and a two-step acyl chloride route. Furthermore, it presents a thorough characterization of the target compound, including predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) and key physicochemical properties. All experimental protocols are described in detail to facilitate replication, and quantitative data are summarized for clarity.
Introduction
This compound is a bifunctional molecule featuring a thioester linkage and a terminal alkyl bromide. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the introduction of long alkyl chains and for subsequent modifications at the bromine-terminated end. Its applications can be envisaged in areas such as surface modification, the synthesis of complex lipids, and the development of novel drug delivery systems. This guide outlines reliable methods for its preparation and provides a detailed analysis of its structural and physical properties.
Synthesis of this compound
Two robust methods for the synthesis of this compound are presented. The choice of method may depend on the availability of starting materials, desired scale, and purification preferences.
Method 1: Direct Thioesterification via DCC/DMAP Coupling
This method involves the direct condensation of 6-bromohexanoic acid and undecanethiol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This one-pot procedure is generally efficient and proceeds under mild conditions.
Caption: DCC/DMAP mediated synthesis of this compound.
-
To a solution of 6-bromohexanoic acid (1.0 equiv.) and undecanethiol (1.1 equiv.) in anhydrous dichloromethane (B109758) (DCM) is added a catalytic amount of DMAP (0.1 equiv.).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of DCC (1.1 equiv.) in anhydrous DCM is added dropwise to the cooled reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Method 2: Two-Step Synthesis via Acyl Chloride
This method involves the conversion of 6-bromohexanoic acid to its more reactive acyl chloride derivative, 6-bromohexanoyl chloride, which is then reacted with undecanethiol to form the desired thioester.
Caption: Two-step synthesis via an acyl chloride intermediate.
Step 1: Synthesis of 6-Bromohexanoyl Chloride
-
6-bromohexanoic acid (1.0 equiv.) is dissolved in an appropriate solvent (e.g., DCM) or used neat.
-
Thionyl chloride (SOCl₂) (1.2-1.5 equiv.) is added dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
The mixture is heated to reflux and stirred for 2-4 hours.
-
The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude 6-bromohexanoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Undecanethiol (1.0 equiv.) is dissolved in an anhydrous solvent such as THF or DCM, and a base like pyridine or triethylamine (B128534) (1.1 equiv.) is added.
-
The solution is cooled to 0 °C.
-
A solution of crude 6-bromohexanoyl chloride (1.0 equiv.) in the same anhydrous solvent is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography.
Characterization
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₇H₃₃BrOS |
| Molecular Weight | 365.41 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | > 200 °C at 760 mmHg (estimated) |
| Solubility | Soluble in common organic solvents (DCM, ethyl acetate, THF); Insoluble in water. |
Spectroscopic Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | t | 2H | -CH₂-Br |
| ~2.87 | t | 2H | -S-CH₂- |
| ~2.53 | t | 2H | -C(O)-CH₂- |
| ~1.88 | p | 2H | -CH₂-CH₂-Br |
| ~1.65 - 1.55 | m | 4H | -C(O)-CH₂-CH₂- and -S-CH₂-CH₂- |
| ~1.48 | p | 2H | -CH₂-CH₂-CH₂-Br |
| ~1.35 - 1.20 | m | 16H | -(CH₂)₈- (undecyl chain) |
| ~0.88 | t | 3H | -CH₃ |
The predicted ¹³C NMR spectrum in CDCl₃ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~199.5 | C=O (Thioester carbonyl) |
| ~43.5 | -C(O)-CH₂- |
| ~33.8 | -CH₂-Br |
| ~32.6 | -CH₂-CH₂-Br |
| ~31.9 | -(CH₂)₉-CH₃ (undecyl chain) |
| ~29.6 - 29.1 | -(CH₂)₇- (undecyl chain) |
| ~28.8 | -S-CH₂- |
| ~28.0 | -CH₂-CH₂-CH₂-Br |
| ~24.5 | -C(O)-CH₂-CH₂- |
| ~22.7 | -CH₂-CH₃ (undecyl chain) |
| ~14.1 | -CH₃ |
Electrospray ionization (ESI) mass spectrometry is expected to show a molecular ion peak [M+H]⁺ at m/z 366.1 and 368.1, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
The predicted IR spectrum would display characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| 2925, 2855 | C-H stretching (alkyl) |
| ~1690 | C=O stretching (thioester) |
| 1465 | C-H bending (methylene) |
| ~645 | C-Br stretching |
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for synthesis, purification, and characterization.
Conclusion
This technical guide provides detailed and actionable information for the synthesis and characterization of this compound. The outlined synthetic methods, DCC/DMAP coupling and the acyl chloride route, are reliable and adaptable for various laboratory settings. The provided predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This document is intended to be a valuable resource for scientists and professionals engaged in organic synthesis and drug development, enabling the efficient production and verification of this versatile chemical intermediate.
S-undecyl 6-bromohexanethioate CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-undecyl 6-bromohexanethioate, a bifunctional molecule of interest in chemical biology and drug development. Due to its structure, featuring a terminal bromide and a thioester linkage to a long alkyl chain, this compound serves as a valuable linker and building block in the synthesis of more complex molecules.
Chemical Identity and Properties
This compound is an aliphatic linker molecule containing a bromine atom, a six-carbon spacer, and a thioester group connected to an eleven-carbon alkyl chain.[1] As of the latest update, a specific CAS (Chemical Abstracts Service) registry number for this compound has not been identified in publicly available databases.
For reference and comparison, the properties of the analogous ester, undecyl 6-bromohexanoate (B1238239) (CAS Number: 959040-06-3), are provided below.[2][3] It is important to note that while the overall structure is similar, the substitution of the ester oxygen with a sulfur atom in this compound will result in differences in reactivity, polarity, and bond angles.
Table 1: Physicochemical Properties of Undecyl 6-bromohexanoate (Ester Analog)
| Property | Value | Source |
| CAS Number | 959040-06-3 | PubChem[2] |
| Molecular Formula | C17H33BrO2 | PubChem[2] |
| Molecular Weight | 349.35 g/mol | MedKoo[3] |
| Exact Mass | 348.1664 g/mol | MedKoo[3] |
| Boiling Point | 382.0±25.0 °C (Predicted) | UCHEM |
| Elemental Analysis | C: 58.45; H: 9.52; Br: 22.87; O: 9.16 | MedKoo[3] |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
6-bromohexanoic acid
-
Undecanethiol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexanoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add undecanethiol (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.
Supplier Information
The following suppliers have been identified as listing this compound in their product catalogs. It is recommended to contact them directly for availability and technical specifications.
Table 2: Supplier Information
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Lists the compound as an aliphatic linker.[1][4] |
| BOC Sciences | --INVALID-LINK-- | Listed as a related product in their catalog. |
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
References
Technical Guide: Spectral Analysis of S-undecyl 6-bromohexanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectral characteristics of S-undecyl 6-bromohexanethioate, a molecule of interest in synthetic chemistry and potentially in drug development. In the absence of publicly available experimental data, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The predicted data is based on the well-established spectroscopic behavior of its constituent functional groups: a long-chain thioester and a primary alkyl bromide. This guide also includes detailed, generalized experimental protocols for the synthesis of this compound and the subsequent acquisition of its spectral data. The logical workflow for these processes is visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in the planning and execution of the synthesis and characterization of this compound and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 2H | -CH₂-Br |
| ~2.88 | Triplet | 2H | -S-CH₂- |
| ~2.55 | Triplet | 2H | -C(O)-CH₂- |
| ~1.87 | Quintet | 2H | -CH₂-CH₂-Br |
| ~1.60 | Quintet | 2H | -S-CH₂-CH₂- |
| ~1.45 | Quintet | 2H | -C(O)-CH₂-CH₂- |
| ~1.26 | Multiplet | 16H | -(CH₂)₈- (undecyl chain) |
| ~0.88 | Triplet | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | -C(O)-S- |
| ~45.0 | -C(O)-CH₂- |
| ~33.5 | -CH₂-Br |
| ~32.5 | -CH₂-CH₂-Br |
| ~31.9 - 22.7 | -(CH₂)ₙ- (undecyl and hexanoyl chains) |
| ~29.5 | -S-CH₂- |
| ~25.0 | -C(O)-CH₂-CH₂- |
| ~14.1 | -CH₃ |
Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)
| m/z | Proposed Fragment |
| 378/380 | [M]⁺ (Molecular ion with ³⁵Br/³⁷Br) |
| 299 | [M - Br]⁺ |
| 207 | [CH₃(CH₂)₁₀S]⁺ |
| 179/181 | [Br(CH₂)₅CO]⁺ |
| 171 | [CH₃(CH₂)₁₀]⁺ |
| 155 | [Br(CH₂)₅]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925, 2855 | Strong | C-H stretch (alkane) |
| 1690 | Strong | C=O stretch (thioester) |
| 1465 | Medium | C-H bend (methylene) |
| 645 | Medium | C-Br stretch |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectral analysis of this compound.
Synthesis of this compound
This procedure is based on the common method of synthesizing thioesters from acyl halides and thiols.
Materials:
-
6-bromohexanoyl chloride
-
Undecanethiol
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve undecanethiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of 6-bromohexanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred solution via an addition funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
NMR Spectroscopy
Instrumentation:
-
A 500 MHz NMR spectrometer
Procedure:
-
Prepare the sample by dissolving 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum, typically using a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1 second, and accumulating 16-32 scans.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled sequence, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulating 1024-2048 scans.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) source.
Procedure:
-
Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the instrument, typically via a direct insertion probe or gas chromatography inlet.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectral analysis of the purified product.
Analysis of S-undecyl 6-bromohexanethioate: A Review of Potential Biological Activities Based on Structural Analogs
To the valued researcher,
This document addresses the inquiry into the potential biological activities of the novel compound S-undecyl 6-bromohexanethioate. A comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific research on this molecule. As such, a detailed technical guide on its core biological activities, complete with quantitative data and established experimental protocols, cannot be constructed at this time.
However, by examining the principal structural components of this compound—the thioester linkage, the undecyl group, and the 6-bromohexyl moiety—we can infer potential biological activities based on the known functions of analogous compounds. This whitepaper, therefore, serves as a speculative guide for future research, outlining plausible mechanisms of action and suggesting experimental avenues to explore its therapeutic potential.
The Thioester Core: A Hub of Metabolic and Signaling Activity
The central feature of this compound is its thioester bond (R-C(=O)-S-R'). In biochemistry, high-energy thioesters, most notably Acetyl-CoA, are pivotal intermediates in a vast number of metabolic pathways, including the citric acid cycle and fatty acid metabolism[1]. The thioester bond is more reactive than its oxygen ester counterpart due to the larger atomic radius of sulfur, which results in weaker resonance stabilization[1]. This inherent reactivity makes thioesters excellent acylating agents, a property leveraged in various biological processes and in the design of therapeutic agents[1].
Potential Implications for this compound:
-
Enzyme Inhibition: The reactivity of the thioester could allow this compound to act as an inhibitor for enzymes that have a nucleophilic residue (such as serine, cysteine, or histidine) in their active site. By acylating this residue, the compound could irreversibly deactivate the enzyme.
-
Metabolic Modulation: The molecule could potentially interact with pathways involving fatty acid metabolism. It might act as a substrate for enzymes that process fatty acids or, conversely, compete with natural substrates to modulate these pathways.
-
Prodrug Potential: The thioester linkage can be designed to be cleaved under specific physiological conditions, releasing an active molecule. This is a strategy used in drug development to improve bioavailability and targeting[2][3].
The general role of thioesters in metabolism and drug development suggests that this compound is likely to be a reactive molecule with the potential to modulate enzyme activity and metabolic pathways.
The Lipid-like Moieties: Influencing Cellular Membranes and Signaling
The long undecyl (11-carbon) chain and the hexanoyl group give this compound a lipid-like character. Long-chain fatty acids and their derivatives are integral components of cell membranes and are involved in a multitude of signaling pathways.
-
Membrane Interaction: The lipophilic nature of the compound would facilitate its insertion into cellular membranes, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins.
-
Signaling Pathways: Fatty acid derivatives are known to act as signaling molecules. For instance, branched fatty acid esters of hydroxy fatty acids (FAHFAs) have demonstrated anti-inflammatory and anti-diabetic effects[4][5]. While this compound is not a FAHFA, its structure suggests it could potentially interact with lipid-sensing receptors (e.g., G-protein coupled receptors like GPR40) or modulate inflammatory pathways[5].
The Bromine Substituent: A Halogen with Diverse Biological Effects
The presence of a bromine atom at the 6-position of the hexanoyl chain is a key feature. Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a drug.
-
Increased Lipophilicity: The bromine atom will increase the overall lipophilicity of the molecule, which could enhance its ability to cross cell membranes.
-
Alkylating Agent Potential: The carbon-bromine bond can be susceptible to nucleophilic attack, making the molecule a potential alkylating agent. This could allow it to form covalent bonds with biological macromolecules like proteins and DNA, a mechanism of action for some anticancer drugs.
-
Metabolic Stability: The presence of the halogen may alter the metabolic fate of the compound, potentially making it more resistant to degradation and prolonging its biological effects.
Hypothetical Signaling Pathway and Experimental Workflow
Given the structural features, a plausible hypothesis is that this compound could act as an anti-inflammatory agent by inhibiting key enzymes in pro-inflammatory signaling pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). The following diagrams illustrate a hypothetical mechanism and a general workflow for its investigation.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Caption: General experimental workflow for investigating this compound.
Suggested Experimental Protocols
Should research on this compound be undertaken, the following general protocols for initial in vitro screening would be appropriate:
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range at which this compound is toxic to cells.
-
Methodology:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
2. In Vitro COX/LOX Inhibition Assay
-
Objective: To assess the direct inhibitory effect of this compound on COX and LOX enzymes.
-
Methodology:
-
Utilize commercially available colorimetric or fluorometric COX/LOX inhibitor screening kits.
-
In a 96-well plate, combine the enzyme (COX-1, COX-2, or a specific LOX isoform), a heme cofactor, and the substrate (arachidonic acid).
-
Add various concentrations of this compound to the reaction mixture.
-
Incubate for the time specified in the kit protocol.
-
Measure the product formation by reading the absorbance or fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
While there is no direct evidence of the biological activities of this compound, its structural components suggest a high potential for bioactivity. The thioester core provides reactivity, the lipid-like chains suggest interaction with cellular membranes and metabolic pathways, and the bromine atom could enhance its potency and stability.
Future research should focus on the synthesis and purification of this compound, followed by a systematic in vitro evaluation of its cytotoxicity and its effects on key enzymatic pathways, particularly those involved in inflammation and lipid metabolism. Based on these initial findings, more complex cell-based assays and eventually in vivo studies could elucidate its therapeutic potential. This structured approach will be crucial in defining the true biological role of this novel molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of S-undecyl 6-bromohexanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of S-undecyl 6-bromohexanethioate, a thioester of interest for potential applications in drug delivery and as a biochemical probe. Due to the limited specific historical data on this compound, this document outlines a plausible and scientifically supported synthetic pathway, drawing from established methodologies in organic chemistry. Detailed experimental protocols for the synthesis of key precursors and the final product are presented, along with a summary of quantitative data from analogous reactions. Furthermore, this guide discusses the potential significance of thioesters in biological systems and drug delivery, illustrated through a logical workflow diagram.
Introduction: The Significance of Thioesters
Thioesters are a class of organosulfur compounds characterized by the linkage of a carbonyl group to a sulfur atom (R-C(=O)-S-R'). In biochemistry, thioesters, such as acetyl-CoA, are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism[1][2]. The high-energy nature of the thioester bond makes these molecules excellent acyl group donors[1].
In the realm of drug development, the unique reactivity of thioesters is being harnessed for various applications. Thioester-containing polymers are being explored as biodegradable materials for controlled drug release, offering potentially more tunable degradation profiles compared to traditional polyesters[3]. The sensitivity of the thioester linkage to physiological conditions, such as the presence of thiols like glutathione, makes them attractive for designing targeted drug delivery systems that release their payload in specific cellular environments[4].
This compound incorporates a long alkyl chain (undecyl) and a reactive bromo-functionalized acyl group. The lipophilic undecyl group can facilitate membrane interaction, while the bromo-substituent provides a site for further chemical modification, making it a molecule of interest for the development of novel drug delivery vehicles or as a tool for chemical biology research.
Proposed Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the preparation of the reactive intermediate, 6-bromohexanoyl chloride, from 6-bromohexanoic acid. The second step is the formation of the thioester bond by reacting 6-bromohexanoyl chloride with 1-undecanethiol (B1195683).
Step 1: Synthesis of 6-Bromohexanoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. A common and effective method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂).
Experimental Protocol:
A detailed protocol for a reaction of this type is as follows:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 6-bromohexanoic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (approximately 2.0-3.0 equivalents) to the flask. The thionyl chloride can also serve as the solvent.
-
The reaction mixture is heated to reflux (approximately 79 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 6-bromohexanoyl chloride can be purified by fractional distillation to yield the pure product.
Step 2: Synthesis of this compound
The formation of the thioester is accomplished by the nucleophilic acyl substitution reaction between the synthesized 6-bromohexanoyl chloride and 1-undecanethiol. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol:
A plausible experimental protocol for this thioesterification is as follows:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1-undecanethiol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of 6-bromohexanoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred solution of the thiol and base.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction mixture is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
Due to the absence of specific literature data for the synthesis of this compound, the following tables present representative quantitative data for the key reaction types involved, based on analogous transformations reported in the chemical literature.
Table 1: Representative Data for the Synthesis of Acyl Chlorides from Carboxylic Acids using Thionyl Chloride
| Carboxylic Acid | Thionyl Chloride (equiv.) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Hexanoic Acid | 3.94 | 0.5 | 65 | 76-80 | |
| Adipic Acid | 3.0 | 1.5 | 90 (Reflux) | Not isolated |
Table 2: Representative Data for the Synthesis of Thioesters from Acyl Chlorides and Thiols
| Acyl Chloride | Thiol | Base (equiv.) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Various Acyl Chlorides | Various Disulfides (reduced in situ) | N/A | Acetonitrile | Not specified | High | |
| Benzoyl Chloride | Thiophenol | Pyridine | Not specified | Not specified | Not specified | General Method |
Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Potential Application in Drug Delivery
The structure of this compound suggests its potential use in drug delivery systems. The thioester linkage could be designed to be cleaved by intracellular thiols like glutathione, leading to the release of a therapeutic agent. The bromo-substituent allows for the attachment of a drug molecule.
Caption: Conceptual workflow for a thioester-based prodrug delivery system.
Conclusion
References
Methodological & Application
Application Notes and Protocols for S-undecyl 6-bromohexanethioate in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of S-undecyl 6-bromohexanethioate as a key intermediate in the synthesis of a novel ionizable lipid for lipid nanoparticle (LNP) formulations. While direct data for this compound in LNP applications is not extensively published, this guide presents a hypothetical framework based on established principles of LNP chemistry and formulation. The protocols outlined herein are intended to serve as a comprehensive guide for researchers exploring new materials for nucleic acid delivery.
Introduction
Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like mRNA and siRNA.[1][2] The efficacy of LNPs is largely dependent on their composition, especially the ionizable cationic lipids, which are crucial for encapsulating nucleic acids and facilitating their release into the cytoplasm.[2][3] These lipids are typically characterized by a pKa value between 6.0 and 7.0, allowing for nucleic acid encapsulation in an acidic environment and a neutral surface charge at physiological pH to reduce toxicity.[2][3]
This compound is a thioester-containing alkyl bromide that can serve as a versatile precursor for the synthesis of novel ionizable lipids. Its structure allows for the introduction of various amine-containing head groups, enabling the fine-tuning of physicochemical properties such as pKa and biodegradability, which are critical for efficient in vivo performance.[4] This document outlines the synthesis of a hypothetical ionizable lipid, "UL-H1," derived from this compound, and its subsequent formulation into LNPs for mRNA delivery.
Synthesis of Ionizable Lipid UL-H1
The synthesis of the novel ionizable lipid UL-H1 is proposed as a two-step process starting from this compound. The workflow for this synthesis is depicted below.
Caption: Proposed synthesis workflow for the novel ionizable lipid UL-H1.
Experimental Protocol: Synthesis of UL-H1
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Addition of Amine: Add N,N-dimethylethanolamine (3 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 60°C for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of dichloromethane (B109758) and methanol (B129727) to yield the pure ionizable lipid UL-H1.
-
Characterization: Confirm the structure and purity of UL-H1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Lipid Nanoparticle Formulation
LNPs are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][5] The molar ratios of these components are critical for the stability, encapsulation efficiency, and in vivo performance of the LNPs.
Hypothetical LNP Formulation Composition
| Component | Molar Ratio (%) | Role in Formulation |
| UL-H1 (Ionizable Lipid) | 50 | Encapsulation of nucleic acid and endosomal escape. |
| DSPC (Helper Lipid) | 10 | Structural integrity and aids in lipid bilayer formation. |
| Cholesterol | 38.5 | Stabilizes the nanoparticle structure.[5] |
| DMG-PEG2000 (PEGylated Lipid) | 1.5 | Provides a steric barrier to prevent aggregation and opsonization.[5] |
LNP Formulation Workflow
The formulation of LNPs is commonly achieved through rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo, often using a microfluidic device.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Incorporation of S-undecyl 6-bromohexanethioate into Liposomes for Drug Delivery Research
Audience: This document is intended for researchers, scientists, and drug development professionals working on novel drug delivery systems and exploring the therapeutic potential of lipophilic compounds.
Introduction S-undecyl 6-bromohexanethioate is a lipophilic molecule with potential as a research compound, possibly acting as an alkylating agent due to its bromo-functional group.[1] Its hydrophobic nature presents challenges for administration in aqueous biological systems. Liposomes are versatile, biocompatible nanocarriers capable of encapsulating both hydrophilic and hydrophobic drugs, making them an ideal delivery vehicle.[2][3] By incorporating this compound into the lipid bilayer of liposomes, it is possible to enhance its solubility, stability, and potentially modulate its pharmacokinetic profile.
This document provides a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method followed by extrusion.[4][5] It also outlines the necessary characterization techniques to ensure the quality and consistency of the resulting formulation.
Experimental Protocols
Materials and Equipment
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
-
Active Compound:
-
This compound
-
-
Solvents:
-
Chloroform (B151607), HPLC grade
-
Methanol (B129727), HPLC grade
-
-
Aqueous Buffer:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Equipment:
-
Rotary evaporator
-
Round-bottom flask (50 mL)
-
Water bath sonicator
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Glass vials, syringes, and standard laboratory glassware
-
Protocol 1: Liposome Preparation via Thin-Film Hydration
This protocol is a widely used method for encapsulating hydrophobic compounds by incorporating them directly into the lipid bilayer.[5][6][7]
-
Lipid and Drug Dissolution: In a 50 mL round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in chloroform. A common starting molar ratio for the lipids is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).[8] The drug-to-lipid ratio should be optimized; a starting point of 1:20 (w/w) is recommended.[8][9]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary lipid (for DSPC, Tc is ~55°C, so a temperature of 60-65°C is appropriate).[9] Rotate the flask to ensure a thin, uniform lipid film forms on the inner surface.
-
Vacuum Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[6]
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The temperature of the buffer should be maintained above the Tc of the lipid (60-65°C).[7] Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded.[4]
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Maintain the extruder temperature above the lipid Tc (60-65°C).
-
Pass the liposome suspension through the extruder 11-21 times. This process reduces the size and lamellarity of the vesicles.[8]
-
-
Purification: To remove unencapsulated this compound, the liposome suspension can be purified using size exclusion chromatography (SEC) with a Sephadex G-50 column, eluting with PBS. The larger liposomes will elute first.
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Characterization of Liposomes
These parameters are critical for assessing the quality and stability of the liposome formulation.[2]
-
Sample Preparation: Dilute the liposome suspension with PBS (e.g., 1:100 v/v) to a suitable concentration for measurement.[10]
-
DLS Measurement: Analyze the diluted sample using a DLS instrument to determine the average hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution.[11][12]
-
Zeta Potential Measurement: Using the same instrument, measure the electrophoretic mobility of the liposomes to determine the zeta potential. This value provides an indication of the surface charge and colloidal stability.[10][13]
EE and DL quantify the amount of drug successfully incorporated into the liposomes.
-
Separation of Free Drug: Separate the liposomes from the unencapsulated drug using a method like spin column centrifugation or SEC as described in the purification step.
-
Liposome Lysis: Disrupt a known volume of the purified liposome suspension by adding a solvent such as methanol or isopropanol (B130326) (e.g., at a 1:9 liposome:solvent ratio). This will release the encapsulated this compound.
-
HPLC Quantification: Quantify the concentration of this compound in the lysed sample using a validated HPLC-UV method.
-
Calculations:
-
Encapsulation Efficiency (EE %):
-
EE (%) = (Amount of drug in purified liposomes / Initial amount of drug used) x 100
-
-
Drug Loading (DL %):
-
DL (%) = (Amount of drug in purified liposomes / Total amount of lipid) x 100
-
-
Data Presentation
Quantitative data should be organized to facilitate comparison between different formulations.
Table 1: Liposome Formulation Parameters. This table outlines the composition of different liposome batches prepared for optimization.
| Formulation ID | Primary Lipid | Lipid Composition (molar ratio) | Drug-to-Lipid Ratio (w/w) |
| SU-Lipo-01 | DSPC | DSPC:Chol:DSPE-PEG2000 (55:40:5) | 1:20 |
| SU-Lipo-02 | DSPC | DSPC:Chol:DSPE-PEG2000 (55:40:5) | 1:10 |
| SU-Lipo-03 | DPPC | DPPC:Chol:DSPE-PEG2000 (55:40:5) | 1:20 |
Table 2: Physicochemical Characterization of this compound Liposomes. This table summarizes the characterization results for the formulations described in Table 1.
| Formulation ID | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE %) | Drug Loading (DL %) |
| SU-Lipo-01 | 115.4 ± 3.1 | 0.12 ± 0.02 | -5.2 ± 0.8 | 92.5 ± 4.3 | 4.4 ± 0.2 |
| SU-Lipo-02 | 121.8 ± 4.5 | 0.18 ± 0.03 | -4.8 ± 1.1 | 85.1 ± 5.1 | 7.8 ± 0.5 |
| SU-Lipo-03 | 110.2 ± 2.8 | 0.11 ± 0.02 | -6.1 ± 0.9 | 94.2 ± 3.8 | 4.5 ± 0.3 |
(Note: Data are presented as mean ± standard deviation and are representative examples.)
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the preparation and characterization of this compound-loaded liposomes.
Figure 1. Workflow for liposome preparation and characterization.
Proposed Mechanism of Action
This compound contains structural motifs suggestive of an alkylating agent. The bromo-group can act as a leaving group, allowing the molecule to form covalent bonds with nucleophilic residues in biological macromolecules such as DNA and proteins, potentially leading to cytotoxicity.[1][14]
Figure 2. Proposed mechanism of this compound.
References
- 1. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wbcil.com [wbcil.com]
- 4. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. brookhaveninstruments.com [brookhaveninstruments.com]
- 12. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phmethods.net [phmethods.net]
- 14. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
step-by-step synthesis of S-undecyl 6-bromohexanethioate from 6-bromohexanoic acid
Application Note: Step-by-Step Synthesis of S-undecyl 6-bromohexanethioate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of this compound from 6-bromohexanoic acid and undecane-1-thiol. The procedure employs a dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling reaction, a common and efficient method for thioester formation.[1][2] This protocol is designed for laboratory-scale synthesis and includes reagent calculations, step-by-step instructions, purification methods, and characterization guidelines.
Reaction Scheme
The synthesis proceeds via the condensation of a carboxylic acid and a thiol using DCC as a dehydrating agent, with 4-dimethylaminopyridine (B28879) (DMAP) acting as a catalyst to accelerate the reaction.[1][3]
6-bromohexanoic acid + undecane-1-thiol → this compound + Dicyclohexylurea (DCU)
Experimental Protocol
Materials and Reagents
Ensure all reagents are of appropriate purity (typically ≥97%) and solvents are anhydrous.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 6-Bromohexanoic Acid | 195.05 | 1.00 g | 5.13 | 1.0 |
| Undecane-1-thiol | 188.38 | 1.06 g (1.27 mL) | 5.64 | 1.1 |
| DCC | 206.33 | 1.16 g | 5.64 | 1.1 |
| DMAP | 122.17 | 63 mg | 0.51 | 0.1 |
| Dichloromethane (B109758) (DCM), anhydrous | - | 50 mL | - | - |
Equipment
-
Round-bottom flask (100 mL) with stir bar
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Glass funnel with filter paper or a fritted glass funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-bromohexanoic acid (1.00 g, 5.13 mmol).
-
Dissolution: Dissolve the acid in 30 mL of anhydrous dichloromethane (DCM).
-
Addition of Thiol and Catalyst: Add undecane-1-thiol (1.27 mL, 5.64 mmol) and DMAP (63 mg, 0.51 mmol) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Initiation of Coupling: In a separate beaker, dissolve DCC (1.16 g, 5.64 mmol) in 20 mL of anhydrous DCM.
-
Reaction: Add the DCC solution dropwise to the reaction flask over 10 minutes at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Work-up - DCU Removal: Once the reaction is complete, filter the mixture through a fritted glass funnel to remove the insoluble DCU precipitate.[4] Wash the precipitate with a small amount of cold DCM (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
Purify the crude oil by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate/hexanes) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a colorless or pale yellow oil.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Theoretical Yield | 1.87 g |
| ¹H NMR (CDCl₃) | δ ~3.2-3.4 (t, 2H, -CH₂Br), δ ~2.8-3.0 (t, 2H, -CH₂S-), δ ~2.5-2.7 (t, 2H, -C(=O)CH₂-), δ ~1.2-1.8 (m, ~24H, alkyl chain protons), δ ~0.8-0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~198-200 (-C=O), δ ~30-45 (-CH₂Br, -CH₂S-, -C(=O)CH₂-), δ ~22-32 (alkyl chain carbons) |
| IR (thin film, cm⁻¹) | ~1680-1700 (C=O, thioester stretch) |
| Mass Spec (ESI+) | [M+Na]⁺ calculated for C₁₇H₃₃BrOSNa |
Visualizations
Synthesis Workflow
The following diagram outlines the major steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
DCC Coupling Mechanism
This diagram illustrates the catalytic role of DMAP in the DCC-mediated thioesterification.
Caption: Simplified mechanism of DCC/DMAP-catalyzed thioesterification.
References
Application Notes and Protocols for the Quantification of S-undecyl 6-bromohexanethioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of S-undecyl 6-bromohexanethioate in various sample matrices. The protocols are designed for researchers in drug development and related fields who require accurate and precise quantification of this thioester compound. The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to the anticipated volatility and thermal stability of the analyte. An alternative High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is also presented for applications where GC-MS may not be suitable.
Analytical Challenges and Considerations
This compound is a long-chain thioester containing a bromine atom. The quantification of this molecule requires analytical methods that are sensitive, selective, and robust. The presence of the sulfur and bromine atoms provides unique mass spectrometric handles for detection. Key considerations for method development include the compound's volatility, thermal stability, and solubility.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds. The long alkyl chain and hexanethioate structure suggest that this compound is amenable to GC analysis. The mass spectrometer allows for selective detection and quantification, and the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) can be used for confident identification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is suitable for a wider range of compounds, including those that are less volatile or thermally labile. Reversed-phase HPLC can be used to separate the analyte from matrix components. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed for mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the quantitative analysis of this compound using a standard capillary GC-MS system.
Principle
The sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Quantification is achieved by monitoring specific ions of the analyte and an internal standard.
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), Hexane, Ethyl Acetate (all HPLC or GC grade)
-
This compound: Analytical standard of known purity
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., S-dodecyl 6-chlorohexanethioate or a stable isotope-labeled analog.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Syringes: For sample and standard preparation
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Software: For instrument control and data analysis.
Experimental Protocol
4.1. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with dichloromethane to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in dichloromethane.
-
Spiking: Add a constant amount of the internal standard to all calibration standards and samples to achieve a final concentration of 10 µg/mL.
4.2. Sample Preparation
The sample preparation will depend on the matrix. A generic liquid-liquid extraction (LLE) is described below.
-
To 1 mL of the sample matrix (e.g., plasma, cell lysate), add 3 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of dichloromethane containing the internal standard.
-
Transfer the solution to a GC vial for analysis.
GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ions for this compound: To be determined from the mass spectrum of the standard (e.g., molecular ion and characteristic fragments). The bromine isotope pattern should be considered.
-
Quantification Ions for Internal Standard: To be determined from the mass spectrum of the IS.
-
Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Calibration Standard (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 150,100 | 0.0101 |
| 0.5 | 7,650 | 151,200 | 0.0506 |
| 1 | 15,300 | 150,500 | 0.1017 |
| 5 | 75,800 | 149,900 | 0.5057 |
| 10 | 152,100 | 150,800 | 1.0086 |
| 50 | 760,500 | 151,000 | 5.0364 |
| 100 | 1,515,000 | 150,300 | 10.0798 |
Linear Regression: y = 0.1005x + 0.0008 (R² = 0.9998)
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This protocol is an alternative for the quantification of this compound, particularly for complex matrices or when the analyte exhibits poor thermal stability.
Principle
The sample is injected into an HPLC system and separated on a reversed-phase column. The analyte is then detected by a mass spectrometer. Quantification is performed using an internal standard and a calibration curve.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade), Formic Acid
-
This compound: Analytical standard of known purity
-
Internal Standard (IS): As described for GC-MS.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an ESI or APCI source.
-
HPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Software: For instrument control and data analysis.
Experimental Protocol
4.1. Standard and Sample Preparation
Follow the same procedures as described in the GC-MS protocol (sections 4.1 and 4.2), but reconstitute the final extract in 100 µL of 50:50 acetonitrile:water.
HPLC-MS Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
MS Ionization Mode: Positive ESI or APCI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if a tandem MS is available.
-
SIM Ions: [M+H]+ or other suitable adducts for the analyte and IS. The bromine isotope pattern should be visible.
-
Data Analysis
Data analysis is performed as described in the GC-MS protocol (section 6).
Quantitative Data Summary (Hypothetical)
| Calibration Standard (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 2,100 | 205,000 | 0.0102 |
| 0.5 | 10,400 | 203,500 | 0.0511 |
| 1 | 20,900 | 204,800 | 0.1020 |
| 5 | 105,200 | 205,100 | 0.5129 |
| 10 | 211,000 | 204,300 | 1.0328 |
| 50 | 1,060,000 | 205,500 | 5.1582 |
| 100 | 2,125,000 | 204,900 | 10.3709 |
Linear Regression: y = 0.1035x + 0.0012 (R² = 0.9995)
Visualizations
Caption: GC-MS analytical workflow for this compound.
Caption: HPLC-MS analytical workflow for this compound.
Caption: Logical relationship of analytical techniques for quantification.
Application Notes and Protocols: S-undecyl 6-bromohexanethioate Functionalization of Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of S-undecyl 6-bromohexanethioate for the functionalization of surfaces, particularly gold substrates. This bifunctional molecule is designed to form a self-assembled monolayer (SAM) via its thiol group, presenting a terminal bromide for subsequent covalent immobilization of biomolecules or other ligands. This methodology is pivotal for the development of biosensors, drug delivery platforms, and fundamental studies of surface interactions.
Overview and Principle
This compound is a thioester-containing molecule with a long alkyl chain that facilitates the formation of well-ordered and stable self-assembled monolayers (SAMs) on gold surfaces. The thioester acts as a precursor to the thiol, which forms a strong gold-sulfur bond. The terminal bromo group serves as a versatile reactive handle for the covalent attachment of nucleophilic species, such as proteins, peptides, DNA, and small molecules, through nucleophilic substitution reactions. This two-step functionalization strategy allows for precise control over surface chemistry and the oriented immobilization of biomolecules.
Synthesis of this compound
While not commercially available, this compound can be synthesized in the laboratory. A plausible synthetic route involves the reaction of 6-bromohexanoyl chloride with undecanethiol.
Reaction Scheme:
Materials:
-
6-bromohexanoyl chloride
-
Undecanethiol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or pyridine (B92270) (as a base)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Protocol:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve undecanethiol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equimolar amount of triethylamine or pyridine to the solution.
-
Slowly add an equimolar amount of 6-bromohexanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Experimental Protocols
Preparation of Gold Substrates
High-quality SAMs are formed on clean, smooth gold surfaces.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Nitrogen gas
Protocol:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation.
Formation of this compound SAM
Materials:
-
Cleaned gold substrates
-
This compound
-
Anhydrous ethanol or isopropanol
-
Airtight container
Protocol:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol or isopropanol.
-
Place the cleaned gold substrates in an airtight container.
-
Immerse the substrates in the thiol solution, ensuring the entire gold surface is covered.
-
Purge the container with nitrogen or argon to minimize oxidation.
-
Seal the container and allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
After incubation, remove the substrates from the solution.
-
Rinse the functionalized substrates thoroughly with the same solvent (ethanol or isopropanol) to remove non-chemisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry, and inert environment until further use.
Immobilization of Biomolecules onto Bromo-Terminated SAM
The terminal bromide of the SAM can be reacted with nucleophilic groups on biomolecules (e.g., amines, thiols) via an S\textsubscript{N}2 reaction.
Materials:
-
This compound functionalized substrates
-
Biomolecule of interest (e.g., protein, peptide, thiol-modified DNA)
-
Appropriate buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4-8.5)
-
Blocking agent (e.g., bovine serum albumin (BSA), ethanolamine)
Protocol:
-
Prepare a solution of the biomolecule in the appropriate buffer. The optimal concentration will depend on the specific biomolecule.
-
Immerse the bromo-terminated substrates in the biomolecule solution.
-
Incubate for 2-12 hours at room temperature or 4 °C, depending on the stability of the biomolecule. Gentle agitation can improve immobilization efficiency.
-
After incubation, rinse the substrates with the buffer solution to remove non-covalently bound biomolecules.
-
To block any remaining reactive bromo groups and reduce non-specific binding, immerse the substrates in a solution of a blocking agent (e.g., 1% BSA or 1 M ethanolamine) for 30-60 minutes.
-
Rinse the substrates again with buffer and then with DI water.
-
Dry the substrates under a gentle stream of nitrogen.
Data Presentation
The following tables summarize expected quantitative data for this compound functionalized surfaces based on typical values for long-chain alkanethiol SAMs on gold.
| Parameter | Expected Value | Characterization Technique |
| Monolayer Thickness | 15 - 20 Å | Ellipsometry |
| Water Contact Angle | 70° - 80° | Contact Angle Goniometry |
| Elemental Composition (Atomic %) | X-ray Photoelectron Spectroscopy (XPS) | |
| C 1s | ~70-80% | |
| O 1s | ~5-10% | |
| S 2p | ~2-5% | |
| Au 4f | ~10-20% (substrate signal) | |
| Br 3d | ~1-3% |
Table 1: Expected Characterization Data for this compound SAM on Gold.
| Parameter | Expected Value Range | Characterization Technique |
| Immobilized Protein Density | 100 - 500 ng/cm² | Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM) |
| Change in Water Contact Angle | Decrease of 20° - 40° | Contact Angle Goniometry |
| Increase in Nitrogen Signal (N 1s) | Significant increase | X-ray Photoelectron Spectroscopy (XPS) |
Table 2: Expected Characterization Data after Protein Immobilization.
Mandatory Visualization
Caption: Experimental workflow from synthesis to biofunctionalization.
Caption: Logical relationship of surface functionalization and application.
Application Notes and Protocols for Targeting Ligand Attachment Using S-undecyl 6-bromohexanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-undecyl 6-bromohexanethioate is a heterobifunctional crosslinking reagent designed for the covalent attachment of targeting ligands to various surfaces, particularly lipid-based drug delivery systems such as liposomes and lipid nanoparticles (LNPs). This molecule possesses a dual-ended structure: an S-undecyl thioester group, which serves as a hydrophobic anchor for stable integration into lipid bilayers, and a 6-bromohexanoyl group, which provides a reactive site for the conjugation of targeting moieties.
The primary application of this reagent lies in the functionalization of nanocarriers to enhance their specificity for target cells or tissues. By attaching ligands such as antibodies, peptides, or small molecules that recognize specific cell surface receptors, the therapeutic index of encapsulated drugs can be significantly improved, leading to more effective treatments with reduced off-target effects. The bromoalkyl functionality allows for facile reaction with nucleophilic groups, most notably thiols, present on the targeting ligand.
Principle of Action
The conjugation strategy using this compound is based on a straightforward nucleophilic substitution reaction. The key steps are:
-
Incorporation of the Linker: The hydrophobic undecyl chain of the linker is passively incorporated into the lipid bilayer of a pre-formed liposome (B1194612) or LNP during its formulation or through post-insertion methods.
-
Activation of the Targeting Ligand: The targeting ligand is often modified to introduce a reactive nucleophile, typically a thiol group (-SH), if one is not already present and accessible.
-
Covalent Conjugation: The thiol-modified targeting ligand then reacts with the bromo-functionalized surface of the nanocarrier. The nucleophilic thiol group attacks the carbon atom bearing the bromine, leading to the displacement of the bromide and the formation of a stable thioether bond.
This method provides a robust and reliable means of attaching a wide range of targeting molecules to lipid-based delivery platforms.
Quantitative Data Summary
The efficiency of ligand conjugation and the resulting properties of the functionalized nanoparticles are critical parameters. The following table summarizes typical quantitative data obtained from such experiments.
| Parameter | Typical Value | Method of Determination |
| Linker Incorporation Efficiency | > 90% | HPLC, LC-MS |
| Ligand Conjugation Efficiency | 60-85% | SDS-PAGE, BCA Assay, Fluorescence Spectroscopy |
| Particle Size (Post-Conjugation) | 100-150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (Post-Conjugation) | -10 to -30 mV | Laser Doppler Velocimetry |
| Ligand Density per Nanoparticle | 50-200 ligands | Quantitative Amino Acid Analysis, Spectrophotometry |
Experimental Protocols
Protocol 1: Formulation of Liposomes with this compound
This protocol describes the preparation of liposomes containing the bromo-functionalized linker.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder and polycarbonate membranes (100 nm)
Procedure:
-
Dissolve the lipids (e.g., DSPC:Cholesterol at a 55:45 molar ratio) and this compound (1-5 mol%) in chloroform in a round-bottom flask.
-
Remove the organic solvent by rotary evaporation to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids.
-
Subject the resulting multilamellar vesicles to five freeze-thaw cycles.
-
Extrude the liposome suspension through a 100 nm polycarbonate membrane 11 times to produce unilamellar vesicles of a defined size.
-
Remove any unincorporated linker by size exclusion chromatography.
Protocol 2: Thiolation of a Model Peptide Ligand
This protocol details the introduction of a thiol group onto a peptide ligand using Traut's reagent.
Materials:
-
Peptide ligand with a primary amine
-
Traut's reagent (2-iminothiolane)
-
EDTA
-
PBS, pH 8.0
-
PD-10 desalting column
Procedure:
-
Dissolve the peptide in PBS (pH 8.0) containing 5 mM EDTA.
-
Add a 20-fold molar excess of Traut's reagent to the peptide solution.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove excess Traut's reagent and by-products using a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Determine the concentration of the thiolated peptide using a standard protein assay.
Protocol 3: Conjugation of Thiolated Ligand to Bromo-Functionalized Liposomes
This protocol describes the final conjugation step.
Materials:
-
Bromo-functionalized liposomes (from Protocol 1)
-
Thiolated peptide ligand (from Protocol 2)
-
PBS, pH 7.4
Procedure:
-
Mix the bromo-functionalized liposomes with the thiolated peptide at a molar ratio of 1:10 (linker:peptide).
-
Incubate the mixture overnight at room temperature with gentle stirring.
-
Quench any unreacted bromo groups by adding a thiol-containing molecule like cysteine.
-
Separate the ligand-conjugated liposomes from unconjugated peptide by size exclusion chromatography.
-
Characterize the final product for particle size, zeta potential, and conjugation efficiency.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Targeted nanoparticle cellular uptake pathway.
Caption: Logical relationship of conjugation components.
Application Note: Experimental Design for Efficacy Testing of S-undecyl 6-bromohexanethioate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for assessing the efficacy of S-undecyl 6-bromohexanethioate, a novel compound with potential anti-inflammatory properties. Due to the limited existing data on this specific molecule, we hypothesize its mechanism of action involves the inhibition of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation. The protocols herein describe a logical progression from direct biochemical assays to cell-based functional and mechanistic studies, designed to rigorously evaluate the compound's potency, cellular activity, and mechanism of action.
Hypothesized Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. We hypothesize that this compound directly inhibits the IKKβ subunit, thereby preventing NF-κB activation.
Experimental Workflow
The proposed workflow is designed to test the hypothesis in a systematic manner. It begins with a direct biochemical assay to confirm target engagement, followed by cell-based assays to measure functional outcomes and confirm the mechanism of action in a biological context. A crucial parallel experiment assesses cytotoxicity to ensure that the observed efficacy is not an artifact of cell death.
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on purified IKKβ enzyme activity.
Principle: This assay measures the phosphorylation of a specific substrate by IKKβ. The amount of ADP produced is quantified using a luminescence-based system, where a decrease in signal indicates enzyme inhibition.
Materials:
-
Recombinant human IKKβ enzyme (BPS Bioscience, Cat# 40304 or similar)
-
IKKtide substrate (1 mg/mL)[1]
-
ATP (500 µM stock)
-
Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[2]
-
This compound (test compound), dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930 or similar)
-
White, opaque 96-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute these stocks into Kinase Assay Buffer to create a 10x working solution. The final DMSO concentration in the assay should not exceed 1%.[1]
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and IKKtide substrate.[1]
-
Assay Plate Setup:
-
Add 2.5 µL of the 10x test compound, staurosporine, or vehicle (DMSO) to appropriate wells.
-
Add 10 µL of 1x Kinase Assay Buffer to "Blank" wells.
-
Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.
-
-
Enzyme Addition: Dilute IKKβ enzyme to the working concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.[1]
-
Reaction Initiation: Add 10 µL of the diluted IKKβ enzyme to all "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[1]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-45 minutes.[1]
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based NF-κB Reporter Assay
Objective: To measure the ability of the test compound to inhibit TNF-α-induced NF-κB transcriptional activity in living cells.
Principle: This assay uses a cell line (e.g., HEK293) stably transfected with a reporter plasmid. The plasmid contains the firefly luciferase gene under the control of NF-κB response elements.[3][4] When NF-κB is activated, it drives luciferase expression, which can be quantified by adding a substrate and measuring the resulting luminescence.[5]
Materials:
-
HEK293-NF-κB Luciferase Reporter cell line
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin
-
White, opaque 96-well cell culture plates
-
Test compound and positive control (e.g., IKK inhibitor) in DMSO
-
TNF-α (human recombinant)
-
Luciferase Assay System (e.g., ONE-Glo™, Promega)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control. Incubate for 1-2 hours.[3]
-
Stimulation: Prepare TNF-α in culture medium and add it to the appropriate wells to a final concentration of 10-20 ng/mL. Include unstimulated controls.[3]
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.[3][5]
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and gently wash cells with PBS.
-
Add 50-100 µL of Luciferase Assay Reagent to each well. This reagent contains both the lysis buffer and the luciferase substrate.
-
Incubate at room temperature for 5-10 minutes with gentle shaking to ensure complete lysis.
-
-
Data Acquisition: Read luminescence on a plate reader.
Data Analysis:
-
Calculate the fold induction of stimulated vs. unstimulated cells.
-
Calculate the percent inhibition of TNF-α-induced activity by the compound.
-
Determine the IC50 value as described in Protocol 1.
Protocol 3: Western Blot for Phospho-IκBα
Objective: To confirm that the compound inhibits IKK activity within the cell by measuring the phosphorylation of its direct substrate, IκBα.
Principle: Cells are treated with the compound and then stimulated with TNF-α. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A reduction in the p-IκBα signal indicates inhibition of IKK.
Materials:
-
THP-1 or similar monocytic cell line
-
RPMI-1640 medium, 10% FBS
-
Test compound, TNF-α
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-p-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL (Enhanced Chemiluminescence) Substrate
-
SDS-PAGE gels, transfer membranes (PVDF)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Pre-treat with the test compound for 1 hour.
-
Stimulation: Stimulate cells with TNF-α (20 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-IκBα, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and β-actin (as a loading control).
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-IκBα signal to the total IκBα or β-actin signal.
-
Compare the normalized signal in treated samples to the TNF-α-stimulated control to determine the extent of inhibition.
Protocol 4: MTT Cytotoxicity Assay
Objective: To evaluate the effect of the test compound on cell viability and determine its cytotoxic concentration.
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692).[7] The formazan is then solubilized, and its concentration is measured by absorbance, which is proportional to the number of living cells.[8]
Materials:
-
Cell line used in cellular assays (e.g., HEK293 or THP-1)
-
Culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for a period matching the longest duration of the efficacy assays (e.g., 8-24 hours).
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Mix gently on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot percent viability versus compound concentration and determine the CC50 (50% cytotoxic concentration).
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison and interpretation. The therapeutic index (TI) can be calculated as CC50 / IC50, providing a measure of the compound's safety window. A higher TI is desirable.
Table 1: Hypothetical Efficacy and Cytotoxicity Data
| Assay Type | Endpoint | This compound | Staurosporine (Control) |
| In Vitro IKKβ Kinase Assay | IC50 | 1.2 µM | 0.05 µM |
| NF-κB Reporter Assay | IC50 | 5.8 µM | 0.2 µM |
| MTT Cytotoxicity Assay | CC50 | > 100 µM | 2.5 µM |
| Calculated Therapeutic Index | TI (CC50/IC50) | > 17.2 | 12.5 |
Interpretation: In this hypothetical example, this compound shows direct, dose-dependent inhibition of IKKβ in a biochemical assay and effectively blocks NF-κB activation in a cellular context. The Western blot would be expected to show a dose-dependent decrease in p-IκBα levels, confirming the on-target mechanism. Crucially, the compound exhibits low cytotoxicity (CC50 > 100 µM), resulting in a favorable therapeutic index compared to the control. These results would support its further development as a potential anti-inflammatory agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for S-undecyl 6-bromohexanethioate in the Development of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of S-undecyl 6-bromohexanethioate for the formation of self-assembled monolayers (SAMs). The terminal bromide group serves as a versatile chemical handle for subsequent surface modification, making these SAMs valuable platforms for biosensor development, drug delivery systems, and fundamental surface chemistry studies.
Introduction to this compound SAMs
This compound is an aliphatic thioester that spontaneously forms ordered, single-molecule-thick layers on gold substrates. The thioester headgroup provides a strong affinity for gold, leading to the formation of a stable monolayer. The undecyl chain contributes to the ordering of the monolayer through van der Waals interactions, while the terminal 6-bromohexanethioate moiety presents a reactive bromide group at the monolayer-ambient interface. This terminal bromide is amenable to a variety of nucleophilic substitution reactions, allowing for the covalent attachment of proteins, peptides, nucleic acids, small molecules, and other functionalities. This two-step functionalization strategy (SAM formation followed by surface reaction) offers a high degree of control over the surface chemistry.
Applications
The ability to create well-defined, functionalizable surfaces makes this compound SAMs suitable for a range of applications, including:
-
Biosensor Fabrication: The terminal bromide can be displaced by thiol- or amine-containing biomolecules for the specific immobilization of enzymes, antibodies, or other recognition elements.
-
Drug Delivery Platforms: The monolayer can be modified with targeting ligands or drug molecules for the development of functionalized nanoparticles.
-
Controlled Cell Culture: Surfaces can be patterned with cell-adhesive or cell-repellent moieties by selectively modifying the bromo-terminated SAM.
-
Fundamental Surface Science: These SAMs provide a model system for studying surface reactions, wetting phenomena, and protein adsorption.
Quantitative Data for Analogous SAMs
Table 1: Ellipsometric Thickness and Contact Angle Data for Bromo-Functionalized SAMs
| Molecule | Substrate | Ellipsometric Thickness (Å) | Water Contact Angle (Advancing, °) | Reference |
| 4-bromostyrene (B1200502) | Si(111) | 8.5 | Not Reported | [1] |
Note: Data for 4-bromostyrene on silicon is provided as an example of a bromo-terminated monolayer.
Table 2: Characterization Data for Various Alkanethiol SAMs on Gold
| Molecule | Ellipsometric Thickness (Å) | Water Contact Angle (Advancing, °) |
| HS(CH₂)₁₅CH₃ | 24 ± 2 | 110 |
| HS(CH₂)₁₁OH | Not Reported | <15 |
| HS(CH₂)₁₀COOH | Not Reported | <15 |
| HS(CH₂)₁₁CH₃ | 17 ± 2 | 110 |
This table provides comparative data for common alkanethiols to indicate expected ranges for thickness and wettability.
Experimental Protocols
Materials and Reagents
-
This compound
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Absolute ethanol (B145695) (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (beakers, petri dishes)
Protocol 1: Gold Substrate Preparation
A clean gold surface is critical for the formation of a high-quality SAM.
-
Solvent Cleaning: Sonicate the gold substrates in a beaker with absolute ethanol for 15 minutes.
-
Drying: Remove the substrates from the ethanol and dry them under a gentle stream of high-purity nitrogen gas.
-
Piranha Etching (for robust cleaning):
-
Immerse the dried substrates in freshly prepared piranha solution for 1-2 minutes.
-
CAUTION: Add the H₂O₂ slowly to the H₂SO₄. The solution is highly exothermic.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
-
Final Drying: Dry the cleaned substrates under a stream of nitrogen gas. Use immediately for SAM formation.
Protocol 2: Formation of this compound SAM
-
Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Immersion: Immediately immerse the clean, dry gold substrates into the thiol solution. Ensure the entire gold surface is submerged.
-
Incubation: Cover the container to minimize solvent evaporation and protect from light. Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) to prevent contamination and degradation of the monolayer.
Protocol 3: Surface Modification via Nucleophilic Substitution
This protocol provides a general framework for modifying the bromo-terminated surface. The specific reaction conditions (solvent, temperature, reaction time) will need to be optimized for the particular nucleophile being used.
-
Prepare Nucleophile Solution: Dissolve the desired nucleophile (e.g., an amine- or thiol-containing molecule) in an appropriate solvent. The choice of solvent will depend on the solubility of the nucleophile and its compatibility with the SAM.
-
Surface Reaction: Immerse the this compound SAM-coated substrate in the nucleophile solution.
-
Incubation: Allow the reaction to proceed for a specified time. The reaction can be monitored by surface characterization techniques such as contact angle goniometry or XPS.
-
Rinsing: After the reaction, thoroughly rinse the substrate with the reaction solvent and then with a series of appropriate washing solvents to remove any unreacted nucleophile and byproducts.
-
Drying: Dry the newly functionalized surface under a stream of nitrogen gas.
-
Characterization: Characterize the modified surface to confirm the success of the reaction.
Characterization of SAMs
The quality and properties of the this compound SAM can be assessed using a variety of surface-sensitive techniques:
-
Contact Angle Goniometry: Measurement of the static water contact angle provides information on the surface hydrophobicity and can indicate the presence and ordering of the monolayer. A hydrophobic surface with a high contact angle is expected for a well-formed bromo-terminated SAM.
-
Ellipsometry: This technique measures the thickness of the monolayer, which should be consistent with the length of the this compound molecule in a tilted orientation.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, including the presence of bromine, sulfur, carbon, and oxygen. It can also provide information about the chemical state of the sulfur (thiolate bond to gold).
-
Fourier-Transform Infrared Spectroscopy (FTIR): Reflection-absorption infrared spectroscopy (RAIRS) can be used to probe the vibrational modes of the alkyl chains, providing information about their conformational order.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of S-undecyl 6-bromohexanethioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of S-undecyl 6-bromohexanethioate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common Steglich thioesterification method.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Inactive Reagents | - 6-Bromohexanoic Acid: Ensure the purity of the carboxylic acid. If it has been stored for a long time, consider recrystallization. - Undecanethiol: Thiols can oxidize to disulfides upon prolonged exposure to air. Use freshly opened or distilled undecanethiol. The presence of the disulfide can be checked by TLC or GC-MS. - DCC (N,N'-Dicyclohexylcarbodiimide): DCC is sensitive to moisture. Use a fresh bottle or ensure it has been stored in a desiccator. - DMAP (4-Dimethylaminopyridine): Ensure the catalyst is pure and has been stored properly. |
| Incomplete Reaction | - Reaction Time: Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. - Reaction Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be attempted, but be aware that this may increase side reactions. |
| Suboptimal Stoichiometry | - Ensure the molar ratios of the reactants are correct. A slight excess of the thiol and DCC relative to the carboxylic acid is often used. |
| Solvent Issues | - The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Ensure the solvent is dry, as water will react with DCC and the activated intermediate. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Formation of N-acylurea | This is a common side product in DCC-mediated couplings. It is formed by the rearrangement of the O-acylisourea intermediate.[1][2][3] - Low Temperature: Add the DCC solution to the reaction mixture at 0°C and then allow it to slowly warm to room temperature.[4] - DMAP Catalyst: Ensure a catalytic amount (typically 5-10 mol%) of DMAP is used. DMAP acts as an acyl transfer agent, which minimizes the lifetime of the O-acylisourea intermediate and thus reduces the formation of the N-acylurea byproduct.[3][5] |
| Formation of Dicyclohexylurea (DCU) | DCU is the primary byproduct of the reaction with DCC. It is largely insoluble in many organic solvents.[1] - Filtration: Most of the DCU can be removed by filtration of the reaction mixture. For complete removal, it may be necessary to concentrate the filtrate and re-filter or purify by column chromatography. Cooling the reaction mixture before filtration can enhance the precipitation of DCU. |
| Unreacted Starting Materials | If significant amounts of starting materials remain, this points to an incomplete reaction (see Problem 1). |
| Formation of Undecyl Disulfide | Oxidation of the starting thiol. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Suggestion |
| Co-elution with Byproducts | The N-acylurea byproduct can sometimes have a similar polarity to the desired thioester, making separation by column chromatography challenging. - Optimize Chromatography Conditions: Use a shallow gradient of a solvent system like hexane (B92381)/ethyl acetate (B1210297) to improve separation. TLC analysis with different solvent systems can help identify the optimal conditions before running a column. |
| Product is an Oil | Long-chain thioesters are often oils, which can make handling and purification more difficult. - High Vacuum: Ensure all solvent is removed under high vacuum to obtain the pure oil. |
| Residual DCU | Traces of DCU can be difficult to remove completely by filtration. - Column Chromatography: Purification by silica (B1680970) gel column chromatography is usually effective in removing the last traces of DCU. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for the synthesis of this compound via Steglich thioesterification?
A1: A general protocol is as follows:
-
To a solution of 6-bromohexanoic acid (1.0 eq) and undecanethiol (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
DCC is a potent skin sensitizer (B1316253) and should be handled with extreme care using appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Undecanethiol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Q3: Are there alternative coupling reagents to DCC?
A3: Yes, other carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used.[1] EDC is water-soluble, and its urea (B33335) byproduct is also water-soluble, which can simplify the workup procedure as it can be removed by aqueous extraction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., 9:1 hexane:ethyl acetate) and visualize the spots using a UV lamp and/or a potassium permanganate (B83412) stain. You should see the disappearance of the 6-bromohexanoic acid spot and the appearance of a new, less polar product spot.
Q5: What is the expected yield for this reaction?
Data Presentation
Table 1: Reactant Stoichiometry and Reaction Conditions
| Reagent | Molar Eq. | Typical Concentration | Solvent | Temperature | Time |
| 6-Bromohexanoic Acid | 1.0 | 0.1 - 0.5 M | Anhydrous DCM or THF | 0°C to Room Temp. | 12 - 24 h |
| Undecanethiol | 1.0 - 1.2 | ||||
| DCC | 1.0 - 1.2 | ||||
| DMAP | 0.05 - 0.1 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Steglich Thioesterification
Materials:
-
6-Bromohexanoic acid
-
Undecanethiol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 6-bromohexanoic acid (e.g., 1.95 g, 10 mmol, 1.0 eq) and undecanethiol (e.g., 2.07 g, 11 mmol, 1.1 eq) in anhydrous DCM (e.g., 100 mL).
-
Add DMAP (e.g., 0.12 g, 1 mmol, 0.1 eq) to the solution.
-
Cool the flask to 0°C using an ice-water bath.
-
In a separate flask, dissolve DCC (e.g., 2.27 g, 11 mmol, 1.1 eq) in anhydrous DCM (e.g., 20 mL).
-
Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
troubleshooting S-undecyl 6-bromohexanethioate degradation issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with S-undecyl 6-bromohexanethioate. The information is presented in a question-and-answer format to address common degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing signs of degradation after aqueous workup. What is the likely cause and how can I prevent it?
A1: The most probable cause of degradation during aqueous workup is the hydrolysis of the thioester bond. Thioesters are susceptible to hydrolysis, which breaks the compound down into a carboxylic acid and a thiol.[1][2][3][4][5] This reaction is accelerated by basic or neutral pH conditions.
To minimize hydrolysis, it is crucial to maintain an acidic pH (ideally between 4 and 6) throughout the workup. This can be achieved by using an acidic aqueous wash, such as dilute HCl or a citrate (B86180) buffer.[6] Additionally, performing the workup at a lower temperature, for instance in an ice bath, can significantly slow down the rate of hydrolysis.[6]
Q2: I am observing a low yield of my product after purification by silica (B1680970) gel chromatography. Could my compound be degrading on the column?
A2: Yes, it is possible for this compound to degrade on silica gel. Standard silica gel is slightly acidic and can retain trace amounts of water, both of which can promote the hydrolysis of the thioester.[6]
To circumvent this issue, consider the following solutions:
-
Use deactivated silica gel: You can deactivate silica gel by preparing a slurry with a solvent system containing a small percentage of a polar modifier like triethylamine (B128534) or methanol. This neutralizes the acidic sites on the silica surface.[6]
-
Switch to an alternative stationary phase: Alumina is a less acidic alternative to silica gel and may be more suitable for purifying sensitive thioesters.[6]
-
Expedite the chromatography: Minimizing the time the compound spends on the column can reduce the extent of degradation.[6]
-
Consider alternative purification methods: If possible, purification by crystallization could be a gentler alternative to chromatography.[6]
Q3: I have noticed the formation of disulfide byproducts in my reaction mixture. What is causing this and what are the mitigation strategies?
A3: The formation of disulfide byproducts suggests that the thiol generated from the hydrolysis of your this compound is being oxidized.[7] Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen).[7][8]
To prevent this, it is recommended to work under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6] If compatible with your downstream applications, you could also consider adding a reducing agent like dithiothreitol (B142953) (DTT) during the workup to keep the thiol in its reduced state.[6]
Q4: Can this compound degrade during storage? What are the optimal storage conditions?
A4: Yes, this compound can degrade over time if not stored properly. The primary degradation pathways during storage are hydrolysis due to atmospheric moisture and potential oxidation. For long-term stability, it is recommended to store the compound at -20°C.[] Storing it under an inert atmosphere can also help to prevent oxidative degradation.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solutions |
| Low yield after aqueous workup | Thioester hydrolysis at neutral or basic pH.[6] | Maintain acidic pH (4-6) with acidic washes (e.g., dilute HCl, citrate buffer).Perform workup at low temperatures (ice bath).[6] |
| Product degradation during purification | Degradation on acidic silica gel.[6] | Use deactivated silica gel or an alternative like alumina.Run chromatography quickly.Consider crystallization.[6] |
| Formation of disulfide byproducts | Oxidation of the thiol resulting from hydrolysis.[6][7] | Work under an inert atmosphere (nitrogen or argon).Add a reducing agent (e.g., DTT) if compatible.[6] |
| Thermal decomposition | High temperatures during solvent removal.[6] | Use a high vacuum and a low-temperature water bath for rotary evaporation.[6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different pH Conditions
This protocol is designed to determine the stability of this compound in various pH environments.
Materials:
-
This compound
-
Buffer solutions: pH 4, pH 7, and pH 9
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
In separate vials, mix 100 µL of the stock solution with 900 µL of each buffer solution (pH 4, 7, and 9).
-
Incubate the samples at a controlled room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by HPLC to quantify the remaining amount of this compound.
-
Plot the percentage of remaining compound against time for each pH condition to determine the degradation rate.
Protocol 2: Workup Procedure for Reactions Involving this compound
This protocol provides a general workup procedure designed to minimize the degradation of this compound.
Materials:
-
Reaction mixture containing this compound
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Citrate buffer (pH 5)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ice bath
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction with a cold solution of citrate buffer (pH 5).
-
Extract the aqueous layer with the chosen organic solvent.
-
Wash the combined organic layers with cold citrate buffer (pH 5).
-
Wash the organic layer with cold brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature.
Visual Guides
Caption: Primary degradation pathways for this compound.
Caption: A logical workflow for troubleshooting degradation issues.
References
- 1. fiveable.me [fiveable.me]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for S-undecyl 6-bromohexanethioate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of S-undecyl 6-bromohexanethioate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common and straightforward method for synthesizing this compound is the reaction of 6-bromohexanoyl chloride with 1-undecanethiol (B1195683). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 6-bromohexanoyl chloride and 1-undecanethiol. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is required to scavenge the HCl produced during the reaction. An anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is typically used as the reaction medium.
Q3: Why is it important to use an anhydrous solvent?
6-bromohexanoyl chloride is highly reactive towards water. Any moisture present in the reaction will lead to the hydrolysis of the acyl chloride to 6-bromohexanoic acid, which will not react with the thiol to form the desired thioester. This will result in a lower yield and complicate the purification process.
Q4: What is the role of the base in this reaction?
The reaction between an acyl chloride and a thiol produces one equivalent of hydrogen chloride (HCl). The base, typically a tertiary amine like triethylamine, reacts with the HCl to form a salt (triethylammonium chloride). This prevents the HCl from protonating the thiol, which would render it non-nucleophilic and stop the reaction.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (1-undecanethiol and 6-bromohexanoyl chloride). The reaction is considered complete when the starting material spots have disappeared and a new, less polar spot corresponding to the product, this compound, has appeared.
Experimental Protocol
A detailed methodology for the synthesis of this compound is provided below.
Materials:
-
6-bromohexanoyl chloride (1.0 eq)
-
1-undecanethiol (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 1-undecanethiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromohexanoyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane | Tetrahydrofuran | Diethyl Ether |
| Base | Triethylamine | Pyridine | Diisopropylethylamine |
| Temperature | 0 °C to RT | Room Temperature | Reflux |
| Reaction Time | 3 hours | 6 hours | 2 hours |
| Yield (%) | ~90% | ~85% | ~75% |
Note: The yields presented are typical and may vary based on the specific experimental conditions and scale of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Hydrolysis of 6-bromohexanoyl chloride. - Insufficient base. | - Increase reaction time and/or temperature. - Ensure all glassware is dry and use anhydrous solvents. - Use a slight excess of the base (1.1-1.2 eq). |
| Formation of Disulfide Byproduct | Oxidation of 1-undecanethiol. | - Perform the reaction under an inert atmosphere (nitrogen or argon). - Degas the solvent before use. |
| Product Decomposition during Purification | The thioester is sensitive to the acidic nature of standard silica gel. | - Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., hexane/ethyl acetate/triethylamine 95:4:1). - Use a different stationary phase, such as neutral alumina. |
| Presence of 6-bromohexanoic acid in the final product | Hydrolysis of the starting acyl chloride during the reaction or work-up. | - Ensure anhydrous reaction conditions. - Perform the aqueous work-up quickly and with cold solutions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logical relationships for this compound synthesis.
Technical Support Center: Purification of S-undecyl 6-bromohexanethioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of S-undecyl 6-bromohexanethioate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized from 6-bromohexanoyl chloride and undecanethiol?
A1: The most probable impurities include:
-
Unreacted starting materials: Undecanethiol and 6-bromohexanoyl chloride.
-
Hydrolysis product: 6-bromohexanoic acid, formed if the acyl chloride reacts with moisture.
-
Disulfide byproduct: Diundecyl disulfide, formed from the oxidation of undecanethiol.
Q2: My crude reaction mixture is an oil. How should I prepare it for column chromatography?
A2: For oily samples, it is recommended to use a "dry loading" technique. Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether). Add a small amount of silica (B1680970) gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully added to the top of your packed column. This method prevents the sample from dissolving unevenly in the mobile phase and streaking on the column.
Q3: this compound is not UV-active. How can I monitor its elution during column chromatography?
A3: Since the target compound lacks a strong UV chromophore, Thin Layer Chromatography (TLC) with a visualizing stain is essential. After collecting fractions, spot them on a TLC plate and develop it in an appropriate solvent system. Visualization can be achieved using:
-
Potassium permanganate (B83412) stain: This is a good general stain for organic compounds and will reveal the thioester as a yellow or brown spot on a purple background.
-
Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause the compound to appear as a temporary brown spot.
Q4: My purified this compound appears to be degrading over time. What are the likely causes and how can I prevent this?
A4: Thioesters can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. Traces of acid from the silica gel or exposure to atmospheric moisture can lead to the formation of 6-bromohexanoic acid and undecanethiol. To minimize degradation, store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Ensure all solvents used for storage are anhydrous.
Troubleshooting Guides
Problem 1: Poor Separation of this compound from Impurities
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the product with a less polar impurity (e.g., diundecyl disulfide) | The mobile phase is too polar, causing all non-polar compounds to move too quickly. | Decrease the polarity of the mobile phase. Start with pure hexane (B92381) and gradually increase the proportion of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. |
| Streaking or tailing of the product spot on TLC and broad peaks during column chromatography | The sample was overloaded on the column, or the compound is interacting too strongly with the silica gel. | Use the dry loading method to ensure even sample distribution. If tailing persists, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the mobile phase to neutralize acidic sites. |
| Product elutes very close to the solvent front, even with non-polar solvents. | This compound is a relatively non-polar molecule. | Use a less polar mobile phase system, such as a mixture of hexanes and toluene. A longer column may also improve separation. |
Problem 2: Low Yield of Purified this compound
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during column chromatography | The compound may be irreversibly adsorbed onto the silica gel or is being hydrolyzed on the column. | Deactivate the silica gel with triethylamine as described above. Ensure the silica gel is of high quality and appropriate for the separation of relatively non-polar compounds. Work quickly to minimize the time the compound spends on the column. |
| The product appears to have decomposed during workup or purification. | The thioester linkage is being cleaved by acidic or basic conditions. | Ensure all aqueous washes during the workup are neutral. Avoid using strongly acidic or basic drying agents. Purify the compound as soon as possible after the reaction is complete. |
Data Presentation
Table 1: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Gradient) | Start: 100% HexaneGradient to: 98:2 Hexane:Ethyl Acetate |
| Typical Rf of Product | ~0.4 in 95:5 Hexane:Ethyl Acetate |
| Typical Rf of Undecanethiol | ~0.6 in 95:5 Hexane:Ethyl Acetate |
| Typical Rf of Diundecyl disulfide | ~0.8 in 95:5 Hexane:Ethyl Acetate |
| Typical Yield (after chromatography) | 75-85% |
| Purity (by GC-MS or 1H NMR) | >95% |
Experimental Protocols
Synthesis and Purification of this compound
-
Reaction Setup: To a solution of undecanethiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL) at 0°C under an argon atmosphere, add a solution of 6-bromohexanoyl chloride (1.1 eq) in anhydrous DCM (5 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC (95:5 Hexane:Ethyl Acetate), visualizing with potassium permanganate stain.
-
Workup: Quench the reaction by adding water (15 mL). Separate the organic layer and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 100% hexane to 98:2 hexane:ethyl acetate.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil. Confirm the structure and purity by 1H NMR, 13C NMR, and GC-MS analysis.
Mandatory Visualization
Caption: Synthesis and purification workflow for this compound.
preventing side reactions in S-undecyl 6-bromohexanethioate conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-undecyl 6-bromohexanethioate in conjugation reactions. Our goal is to help you minimize side reactions and maximize the yield of your desired conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound conjugation?
The primary reaction involves the nucleophilic attack of a deprotonated thiol (thiolate) from a cysteine residue on the electrophilic carbon of the 6-bromohexyl group. This results in a stable thioether bond, conjugating the undecyl-thioester moiety to the target molecule.
Q2: What are the most common side reactions observed during this conjugation?
The most common side reactions include:
-
Hydrolysis of the thioester: The thioester bond can be cleaved by water, especially under basic conditions, yielding 6-bromohexanoic acid and undecanethiol.
-
Reaction with other nucleophiles: Besides cysteine, other nucleophilic residues like lysine (B10760008) (ε-amino group) and histidine (imidazole ring) can react with the bromo-group, particularly at higher pH.
-
Disulfide bond formation: Cysteine residues can oxidize to form disulfide bonds, preventing their conjugation.
-
Intramolecular Cyclization (Lactonization): If the 6-bromo group is hydrolyzed to a 6-hydroxy group, the resulting intermediate can undergo intramolecular cyclization to form ε-caprolactone, releasing undecanethiol.
Q3: What is the optimal pH for the conjugation reaction?
The optimal pH for the alkylation of cysteine residues with bromo-compounds is typically between 7.5 and 8.5.[1] In this range, a significant portion of the cysteine thiol group (pKa ~8.3) is deprotonated to the more nucleophilic thiolate anion, facilitating the desired reaction.[1]
Q4: How can I prevent disulfide bond formation?
The inclusion of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), in the reaction buffer can help maintain the cysteine residues in their reduced, reactive state. However, be aware that TCEP can also promote the hydrolysis of thioesters.
Q5: How can I quench the reaction?
To stop the conjugation reaction, you can add an excess of a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT).[1] These will react with any remaining unreacted this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation Yield | Suboptimal pH: The cysteine thiol is not sufficiently deprotonated. | Adjust the reaction buffer to a pH between 7.5 and 8.5 to favor the formation of the reactive thiolate anion.[1] |
| Oxidation of Cysteine: Cysteine residues have formed disulfide bonds. | Add a reducing agent like TCEP to the reaction mixture. Ensure all buffers are degassed to minimize oxidation. | |
| Hydrolysis of this compound: The reagent has degraded before conjugation. | Prepare the reagent solution fresh. Avoid prolonged storage in aqueous buffers, especially at basic pH. | |
| Insufficient Reagent: The molar ratio of the reagent to the target molecule is too low. | Increase the molar excess of this compound. Titrate to find the optimal ratio for your specific target. | |
| Non-specific Labeling (Side Products Observed) | pH is too high: Other nucleophilic residues (lysine, histidine) are reacting with the bromo-group. | Lower the reaction pH to the 7.5-8.0 range to increase specificity for cysteine.[1] Avoid pH values above 9.0. |
| Prolonged reaction time: Increased time allows for slower, less specific reactions to occur. | Reduce the incubation time. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) to determine the optimal endpoint. | |
| High Reagent Concentration: A large excess of the reagent can drive non-specific reactions. | Reduce the molar excess of this compound. | |
| Presence of Unidentified Byproducts | Intramolecular Cyclization: The 6-bromo group may have been hydrolyzed and subsequently formed a lactone. | Ensure anhydrous reaction conditions if possible. Minimize reaction time and temperature to reduce the rate of hydrolysis. |
| Reaction with Buffer Components: Some buffers (e.g., Tris) contain nucleophilic groups that can react with the reagent. | Use non-nucleophilic buffers such as HEPES or phosphate (B84403) buffer. |
Experimental Protocols
General Protocol for Conjugation to a Cysteine-Containing Peptide:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the peptide may contain disulfide bonds, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF immediately before use.
-
Conjugation Reaction: Add the this compound stock solution to the peptide solution to achieve the desired molar excess (typically 5-20 fold).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. Protect the reaction from light if working with light-sensitive compounds.
-
Monitoring: Monitor the reaction progress by reverse-phase HPLC or LC-MS.
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a thiol-containing reagent (e.g., 20 mM DTT).
-
Purification: Purify the conjugate from unreacted peptide, excess reagent, and byproducts using reverse-phase HPLC or other suitable chromatographic techniques.
Visualizing Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired conjugation reaction and key side reactions.
Caption: Desired conjugation pathway.
Caption: Thioester hydrolysis side reaction.
Caption: Reaction with lysine side chain.
Caption: Intramolecular cyclization pathway.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimizing Drug Loading with S-undecyl 6-bromohexanethioate Linkers
Welcome to the technical support center for optimizing the loading efficiency of drugs utilizing S-undecyl 6-bromohexanethioate linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
The this compound linker is a heterobifunctional crosslinking reagent. It features a thioester group and a bromohexyl group. This dual functionality allows for the sequential conjugation of two different molecules. Its primary application is in the field of bioconjugation, particularly for attaching drugs or imaging agents to targeting moieties like antibodies or peptides to create conjugates such as antibody-drug conjugates (ADCs).
Q2: What is the mechanism of drug conjugation using this linker?
The conjugation process typically occurs in two steps. First, the thioester end of the linker can be reacted with a thiol-containing molecule, leading to a thioester exchange reaction. Alternatively, and more commonly, the bromohexyl group can react with a nucleophile, such as a thiol or an amine on a drug molecule, via an alkylation reaction. The remaining functional group on the linker is then used to attach to the targeting molecule. This two-step approach minimizes the formation of undesirable homodimers.
Q3: What are the key factors influencing the drug loading efficiency?
Several factors can impact the efficiency of drug loading, including the reaction conditions (pH, temperature, and solvent), the concentration of reactants, the duration of the reaction, and the presence of catalysts or reducing agents. The stability of the linker and the drug under the chosen reaction conditions is also critical.
Q4: How can I confirm successful drug conjugation to the linker?
Successful conjugation can be confirmed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to separate the conjugated product from unreacted starting materials. Mass Spectrometry (MS) can confirm the mass of the conjugate, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the drug loading process with this compound linkers.
Issue 1: Low or No Drug Loading
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive or Degraded Linker | - Verify the purity and integrity of the linker using techniques like NMR or MS before use.- Store the linker under appropriate conditions (cool, dry, and protected from light) to prevent degradation. |
| Suboptimal Reaction pH | - The pH of the reaction mixture is crucial for the reactivity of the functional groups. For reactions involving thiols, a pH around 7-8.5 is generally optimal to ensure the thiol is sufficiently nucleophilic without promoting disulfide bond formation. For amine alkylation, a slightly basic pH (around 8-9) is typically preferred.- Perform small-scale experiments across a pH range to determine the optimal condition for your specific drug and targeting molecule. |
| Incorrect Solvent | - The solvent should be chosen to ensure the solubility of both the drug and the linker. A mixture of an aqueous buffer and a polar aprotic organic solvent (e.g., DMSO, DMF) is often used.- Ensure the chosen organic solvent is anhydrous if moisture-sensitive reagents are used. |
| Insufficient Reaction Time or Temperature | - Alkylation reactions can be slow. Increase the reaction time and/or temperature. Monitor the reaction progress using HPLC or TLC to determine the optimal duration.- Be cautious with increasing temperature as it may lead to degradation of the drug or linker. |
| Steric Hindrance | - The drug molecule or the target biomolecule may have a sterically hindered conjugation site. Consider using a linker with a longer spacer arm to overcome this issue. |
Issue 2: Formation of Undesired Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Self-Conjugation or Dimerization | - This can occur if both ends of the linker react with the same type of molecule. Employ a sequential conjugation strategy. First, react one end of the linker with the drug, purify the drug-linker conjugate, and then react this intermediate with the targeting molecule.- Use a molar excess of the molecule to be conjugated in the first step to favor the formation of the desired intermediate. |
| Reaction with Non-target Functional Groups | - The bromohexyl group can react with other nucleophiles besides the intended target. Protect sensitive functional groups on your drug or targeting molecule before performing the conjugation reaction.- Adjust the reaction pH to favor the reactivity of the target functional group. |
| Hydrolysis of the Thioester Linkage | - Thioester bonds can be susceptible to hydrolysis, especially at high or low pH.[1] Maintain the pH of the reaction and purification buffers within a stable range (typically 6.5-7.5).- Perform reactions at lower temperatures to minimize hydrolysis. |
Issue 3: Poor Stability of the Drug-Linker Conjugate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Thioester Instability | - The thioester linkage can be labile.[1] For applications requiring high stability in physiological conditions, consider alternative linker chemistries, such as those forming more stable amide bonds. |
| In vivo Cleavage | - Thioester linkages can be susceptible to enzymatic cleavage in vivo. The rate of cleavage can be influenced by the structure of the linker. While this can be a desirable feature for controlled drug release, if premature cleavage is an issue, a more stable linker should be considered. |
Experimental Protocols
General Protocol for Two-Step Drug Conjugation
This protocol provides a general framework. The specific concentrations, reaction times, and purification methods will need to be optimized for your particular drug and targeting molecule.
Step 1: Conjugation of the Drug to the this compound Linker
-
Dissolve the Drug: Dissolve the drug containing a suitable nucleophilic group (e.g., a thiol or amine) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5). If solubility is an issue, a co-solvent such as DMSO or DMF can be used.
-
Add the Linker: Add a slight molar excess (e.g., 1.5 to 3 equivalents) of the this compound linker to the drug solution.
-
Reaction: Incubate the reaction mixture at room temperature or slightly elevated (e.g., 37°C) for 2-24 hours with gentle stirring.
-
Monitoring: Monitor the progress of the reaction by HPLC or TLC.
-
Purification: Once the reaction is complete, purify the drug-linker conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted drug and excess linker.
-
Characterization: Confirm the identity and purity of the drug-linker conjugate by MS and/or NMR.
Step 2: Conjugation of the Drug-Linker Intermediate to the Targeting Molecule
-
Prepare the Targeting Molecule: Dissolve the targeting molecule (e.g., an antibody with a free thiol group) in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Add the Drug-Linker Conjugate: Add the purified drug-linker conjugate to the targeting molecule solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 4°C to room temperature) for 1-12 hours.
-
Purification: Purify the final conjugate (e.g., ADC) to remove any unreacted drug-linker and other impurities. Size-exclusion chromatography is a commonly used method for this purpose.
-
Characterization: Characterize the final conjugate to determine the DAR, purity, and stability.
Visualizations
Caption: A generalized workflow for a two-step drug conjugation process.
Caption: A troubleshooting decision tree for low drug loading efficiency.
References
addressing solubility problems of S-undecyl 6-bromohexanethioate in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of S-undecyl 6-bromohexanethioate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?
A: The poor aqueous solubility of this compound stems from its molecular structure. It is a hydrophobic (lipophilic) molecule, meaning it has a low affinity for water.[1] The long, non-polar undecyl (C11) alkyl chain is the primary contributor to this property, as it cannot form favorable interactions (like hydrogen bonds) with polar water molecules.[2] In aqueous environments, these hydrophobic molecules tend to self-associate or aggregate to minimize their contact with water, leading to precipitation or insolubility.[1]
Caption: Molecular structure contributing to hydrophobicity.
Q2: What are the immediate first steps to troubleshoot the dissolution of my compound?
A: Before moving to complex formulations, always start with basic physical methods to aid dissolution.[1]
-
Agitation: Vigorously mix the solution using a vortex or magnetic stirrer. This increases the interaction between the compound particles and the solvent.
-
Sonication: Use a bath or probe sonicator. The high-frequency sound waves create cavitation bubbles that help break apart compound aggregates, increasing the surface area available for dissolution.[1]
-
Gentle Warming: Carefully warm the solution. For many compounds, solubility increases with temperature. However, use this method with caution and monitor for any compound degradation, especially given the bromo- and thioester functional groups.
If these methods fail, a more systematic formulation approach is necessary.
Q3: My compound dissolves in an organic solvent like DMSO, but precipitates when I dilute it into my aqueous buffer. What should I do?
A: This is a common problem when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. The sudden change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the compound to below its aqueous solubility limit.
-
Modify Dilution Method: Add the organic stock solution dropwise into the aqueous buffer while the buffer is being vortexed vigorously. This rapid dispersion can prevent localized oversaturation.
-
Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically below 0.5% (v/v) for most cell-based experiments, to avoid solvent-induced precipitation and cellular toxicity.
If precipitation persists, you will need to employ solubility enhancement techniques.
Caption: Decision workflow for addressing solubility issues.
Q4: What advanced techniques can I use to improve the aqueous solubility of this compound?
A: Several techniques can significantly enhance the solubility of hydrophobic compounds. The primary methods involve using co-solvents, surfactants, or complexing agents like cyclodextrins.
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of nonpolar molecules by reducing the polarity of the aqueous environment.[3]
-
Micellar Solubilization (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form nanosized spherical structures called micelles. The hydrophobic core of these micelles can encapsulate this compound, allowing it to be dispersed in the aqueous medium.[4]
-
Inclusion Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound can be trapped within this cavity, forming an inclusion complex that is water-soluble.
Data Presentation: Common Solubilizing Agents
The following tables summarize common agents used for solubility enhancement. Note that the optimal agent and concentration must be determined empirically for your specific application.
Table 1: Common Co-solvents
| Co-solvent | Typical Starting Concentration (v/v) in final solution | Notes |
| DMSO | 0.1 - 1% | Can be toxic to some cell lines at >0.5%. |
| Ethanol | 1 - 5% | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 5 - 20% | Generally low toxicity; can increase solution viscosity. |
| Propylene Glycol | 5 - 20% | Common in pharmaceutical formulations. |
Table 2: Common Surfactants
| Surfactant | Type | Typical Starting Concentration (w/v) | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% | Widely used, can interfere with some biological assays. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% | Common in pharmaceutical formulations. |
| Poloxamer 188 (Kolliphor® P188) | Non-ionic | 0.1 - 1% | Low toxicity, can help stabilize cell membranes. |
| Cremophor® EL | Non-ionic | 0.1 - 2% | Can cause hypersensitivity reactions in vivo. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This is the first step for most solubilization procedures.
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile low-adhesion microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).
-
Vortex and sonicate the mixture until the powder is completely dissolved. A brief, gentle warming (to 30-37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C in tightly sealed tubes.
-
Protocol 2: Solubilization Using a Co-solvent System
This protocol provides a general method for testing co-solvents.
-
Materials: Prepared stock solution (Protocol 1), desired aqueous buffer, selected co-solvent (e.g., PEG 400).
-
Procedure:
-
Prepare several test buffers containing different concentrations of the co-solvent (e.g., 5%, 10%, 15%, 20% PEG 400 in your final aqueous buffer).
-
For each test buffer, add the stock solution dropwise while vortexing to reach the desired final concentration of this compound. Ensure the final DMSO concentration remains constant and minimal (e.g., <0.5%).
-
Visually inspect each solution for precipitation or cloudiness immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
Select the lowest co-solvent concentration that maintains clarity for your experiments.
-
Protocol 3: Micellar Solubilization Using a Surfactant
This protocol outlines the use of surfactants to form micelles that encapsulate the compound.
-
Materials: Prepared stock solution (Protocol 1), desired aqueous buffer, selected surfactant (e.g., Polysorbate 80).
-
Procedure:
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1% w/v Polysorbate 80).
-
Create a series of dilutions of the surfactant stock in your buffer to test concentrations above its CMC (e.g., 0.02%, 0.05%, 0.1%).
-
To each surfactant-containing buffer, add the this compound stock solution (from Protocol 1) to the desired final concentration.
-
Vortex thoroughly and allow the solution to equilibrate for 15-30 minutes to ensure micelle formation and encapsulation.
-
Observe the solutions for clarity. A clear solution indicates successful micellar solubilization. Characterize the resulting formulation using Dynamic Light Scattering (DLS) to confirm the presence and size of micelles if required.
-
References
Technical Support Center: Refinement of Analytical Methods for S-undecyl 6-bromohexanethioate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of S-undecyl 6-bromohexanethioate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis Troubleshooting
Question: I am observing significant peak tailing for my this compound peak in reverse-phase HPLC. What are the potential causes and solutions?
Answer:
Peak tailing in HPLC for a compound like this compound can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Secondary Silanol (B1196071) Interactions: The stationary phase in reverse-phase columns can have residual acidic silanol groups that interact with polar functional groups on the analyte.
-
Solution: Use a high-purity, end-capped C18 or C8 column. Alternatively, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (0.1-0.5%) can mask the silanol groups.[1]
-
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase.
-
Solution: Adjust the mobile phase pH. For a neutral compound like a thioester, this is less likely to be the primary cause, but it's worth investigating. Buffering the mobile phase can help maintain a consistent pH.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Reduce the injection volume or the concentration of the sample.[1]
-
-
Contamination: A contaminated guard column or analytical column can cause peak shape issues.
-
Solution: Replace the guard column and flush the analytical column with a strong solvent.[2]
-
Question: My retention times for this compound are drifting between injections. How can I improve reproducibility?
Answer:
Retention time drift can be caused by several factors related to the HPLC system and method parameters:
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.[2]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column.[2]
-
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can cause retention time shifts.[2]
-
Solution: Prepare fresh mobile phase daily and use high-purity solvents. Ensure accurate measurements of all components.[2]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[2]
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.[2]
-
-
Pump Performance: Inconsistent flow rates due to pump malfunctions can lead to drift.
-
Solution: Check the pump for leaks and ensure the check valves are functioning correctly. Degas the mobile phase to prevent air bubbles in the pump heads.[2]
-
GC-MS Analysis Troubleshooting
Question: I am observing poor sensitivity and peak tailing for this compound during GC-MS analysis. What could be the problem?
Answer:
Poor sensitivity and peak tailing in GC-MS for a halogenated thioester can be due to several factors:
-
Active Sites in the GC System: The analyte may be interacting with active sites in the injector, column, or transfer line.
-
Solution: Use an inert liner in the injector and an inert GC column. Ensure all connections are sound and there are no cold spots in the transfer line.
-
-
Ion Source Contamination: Halogenated compounds can sometimes interact with the ion source, leading to peak tailing and reduced sensitivity. The use of halogenated solvents like dichloromethane (B109758) can also lead to the formation of ferrous chloride in the ion source, causing chromatographic issues.
-
Solution: Clean the ion source regularly. If possible, avoid using halogenated solvents for sample preparation.
-
-
Improper Fragmentation: The mass spectrometer settings may not be optimal for the analyte.
-
Solution: Optimize the ionization energy and tune the mass spectrometer to ensure proper fragmentation and detection of characteristic ions for this compound.
-
-
Column Bleed: High column bleed can contribute to background noise and reduce sensitivity.[3]
-
Solution: Use a low-bleed GC column suitable for mass spectrometry. Condition the column according to the manufacturer's instructions.[3]
-
Frequently Asked Questions (FAQs)
Question: What is the best initial approach for developing a detection method for this compound?
Answer: For a semi-volatile compound like this compound, both HPLC-UV/MS and GC-MS are viable techniques.
-
GC-MS: This is often the method of choice for halogenated organic compounds.[4] It offers high separation efficiency and selective detection, especially with a mass spectrometer or an electron capture detector (ECD), which is highly sensitive to halogenated compounds.[4]
-
HPLC-UV/MS: Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water would be a good starting point. Detection can be achieved with a UV detector (if the molecule has a suitable chromophore) or a mass spectrometer for higher sensitivity and specificity.
The choice between GC and HPLC will depend on the thermal stability and volatility of the compound. Given its structure, it is likely amenable to both techniques.
Question: How should I prepare my sample of this compound for analysis?
Answer: Sample preparation is critical for accurate and reproducible results.
-
Solvent Selection: Dissolve the sample in a solvent that is compatible with the analytical technique. For HPLC, the initial mobile phase composition is often a good choice. For GC, a volatile and non-halogenated solvent like hexane (B92381) or ethyl acetate (B1210297) is recommended to avoid potential interference and ion source issues.
-
Filtration: Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or injector.
-
Concentration: If the expected concentration is low, a sample concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.
Question: What are the expected mass spectral fragments for this compound?
Answer: While an experimental mass spectrum is required for definitive identification, we can predict some likely fragmentation patterns in electron ionization (EI) GC-MS:
-
Molecular Ion Peak: A peak corresponding to the molecular weight of the compound may be observed.
-
Isotope Peaks: Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for 79Br and 81Br) separated by 2 m/z units will be a key indicator for any bromine-containing fragment.
-
Alpha-Cleavage: Cleavage at the C-S bond or C-C bonds adjacent to the carbonyl group is likely.
-
McLafferty Rearrangement: If sterically possible, this rearrangement could occur.
It is crucial to run a standard of this compound to confirm the retention time and fragmentation pattern.
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Protocol 2: GC-MS Method for this compound
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
References
strategies to enhance the stability of S-undecyl 6-bromohexanethioate-containing formulations
This technical support guide is designed for researchers, scientists, and drug development professionals working with formulations containing S-undecyl 6-bromohexanethioate. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: this compound, like other thioester compounds, is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The thioester bond can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions, to yield 6-bromohexanoic acid and undecane-1-thiol.
-
Oxidation: The sulfur atom in the thioester linkage is prone to oxidation, which can lead to the formation of sulfoxides and sulfones, thereby altering the molecule's efficacy and safety profile.[1]
Q2: My formulation of this compound is showing rapid degradation. What is the most likely cause?
A2: Rapid degradation is often linked to the pH of your formulation. Thioesters exhibit pH-dependent stability, with hydrolysis rates increasing significantly in both alkaline and strongly acidic conditions.[2][3] The presence of water is a prerequisite for hydrolysis. Additionally, exposure to atmospheric oxygen or the presence of oxidizing agents in your excipients can accelerate oxidative degradation.
Q3: What role do excipients play in the stability of my formulation?
A3: Excipients are critical to formulation stability. They can either enhance or compromise the stability of this compound. Incompatibilities can arise from chemical reactions between the active pharmaceutical ingredient (API) and the excipients.[4][5][6] For instance, excipients with acidic or basic properties can alter the micro-pH of the formulation and catalyze hydrolysis. Some excipients may also contain reactive impurities that can promote degradation.[7]
Q4: How can I select the best excipients for my formulation?
A4: A systematic drug-excipient compatibility study is essential.[4][6][7] This involves mixing the API with individual excipients and subjecting them to stress conditions (e.g., elevated temperature and humidity) to identify any potential interactions. The selection of excipients with compatible pH profiles is a crucial first step.[5]
Q5: Are there specific antioxidants recommended for thioester-containing formulations?
A5: Yes, secondary antioxidants, particularly thioether-based antioxidants, are effective in stabilizing compounds susceptible to oxidation.[1] Examples include Dilauryl thiodipropionate (DLTDP) and Distearyl thiodipropionate (DSTDP).[8] These work by decomposing hydroperoxides into non-radical, stable products.[1][9]
Q6: Can lyophilization (freeze-drying) improve the stability of my formulation?
A6: Lyophilization is an excellent strategy for enhancing the stability of moisture-sensitive compounds like this compound.[10][11][12] By removing water, the primary reactant in hydrolysis is eliminated, which can significantly extend the shelf-life of the product.[10] However, the lyophilization cycle and the choice of cryoprotectants must be carefully optimized to prevent degradation during the process itself.[13][14]
Q7: How does packaging impact the long-term stability of the formulation?
A7: Packaging serves as a crucial barrier against environmental factors such as moisture, oxygen, and light, all of which can degrade this compound.[15][16][17] For moisture-sensitive formulations, high-barrier packaging like aluminum blisters or tightly sealed glass vials is recommended.[15] For photosensitive formulations, amber or opaque packaging should be used to prevent photolytic degradation.[17][18]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency over time, presence of 6-bromohexanoic acid. | Hydrolytic degradation due to inappropriate pH or moisture. | 1. Measure and adjust the formulation pH to a neutral range (ideally pH 6.0-7.0).2. Incorporate a buffering agent (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain the optimal pH.3. For liquid formulations, minimize water content or consider non-aqueous solvents.4. For solid formulations, ensure low moisture content of excipients and consider lyophilization.5. Use packaging with a high moisture barrier.[15] |
| Appearance of unknown peaks in HPLC, particularly those corresponding to sulfoxide (B87167) or sulfone derivatives. | Oxidative degradation. | 1. Incorporate an antioxidant such as DLTDP or DSTDP into the formulation.[8]2. Manufacture and store the formulation under an inert atmosphere (e.g., nitrogen or argon).3. Use packaging that provides a barrier to oxygen.4. Screen excipients for peroxide impurities. |
| Inconsistent stability results between batches. | Variability in excipient quality or manufacturing process. | 1. Ensure consistent quality and purity of excipients from suppliers.2. Validate the manufacturing process to ensure uniformity.3. Review the drug-excipient compatibility studies for any borderline interactions.[4][6] |
| Physical changes in the formulation (e.g., color change, precipitation). | Chemical incompatibility or significant degradation. | 1. Conduct a thorough excipient compatibility study to identify the problematic component(s).[19]2. Characterize the degradation products to understand the reaction pathway.3. Reformulate with alternative, compatible excipients. |
| Degradation upon exposure to light. | Photolytic degradation. | 1. Store the formulation in light-protected containers (e.g., amber vials or bottles).[18]2. Use secondary packaging that is opaque.3. Conduct photostability studies according to ICH Q1B guidelines.[20][21] |
Quantitative Data on Stability
The following tables present hypothetical stability data for this compound based on typical thioester degradation kinetics.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound in Aqueous Solution at 40°C.
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) | % Degradation after 30 days |
| 4.0 | 0.003 | 231.0 | 8.6 |
| 5.0 | 0.001 | 693.1 | 3.0 |
| 6.0 | 0.0005 | 1386.3 | 1.5 |
| 7.0 | 0.0008 | 866.4 | 2.4 |
| 8.0 | 0.015 | 46.2 | 36.3 |
| 9.0 | 0.070 | 9.9 | 87.7 |
Table 2: Effect of Antioxidants on the Oxidative Degradation of this compound in a Lipid-based Formulation at 40°C/75% RH.
| Formulation | % this compound Remaining after 90 days | % Sulfoxide Derivative Formed |
| Control (No Antioxidant) | 85.2% | 12.8% |
| 0.01% DLTDP | 98.5% | 1.1% |
| 0.01% DSTDP | 98.9% | 0.8% |
| 0.01% BHT (Butylated Hydroxytoluene) | 92.1% | 6.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways to develop a stability-indicating analytical method.[20][21][22]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute for analysis.
-
Thermal Degradation: Store the solid API at 70°C for 48 hours. Dissolve a known amount in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[20] Analyze against a control sample stored in the dark.
-
Analysis: Analyze all samples using a validated HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect degradation products.[23][24][25]
Protocol 2: Excipient Compatibility Study
This protocol helps in selecting suitable excipients by identifying physical and chemical incompatibilities.[4][6][7][19]
-
Preparation of Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with each proposed excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.).
-
Moisture Stress: Prepare a parallel set of samples and add 5% (w/w) of purified water to simulate high humidity conditions.
-
Storage: Place all samples in sealed glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks. Include control samples of the pure API and each excipient.
-
Analysis: At pre-determined time points (e.g., 1, 2, and 4 weeks), analyze the samples.
-
Visual Inspection: Note any changes in color, texture, or physical state.
-
HPLC Analysis: Quantify the remaining API and look for the appearance of new peaks corresponding to degradation products.
-
Differential Scanning Calorimetry (DSC): (Optional) Analyze initial mixtures to detect any immediate interactions, such as changes in melting points.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for formulation instability.
Caption: Experimental workflow for developing a stable formulation.
References
- 1. Secondary Antioxidants | Reagens Group [reagens-group.com]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. veeprho.com [veeprho.com]
- 7. scispace.com [scispace.com]
- 8. performanceadditives.us [performanceadditives.us]
- 9. Antioxidant - Wikipedia [en.wikipedia.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol-disulfide exchange in peptides derived from human growth hormone during lyophilization and storage in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO1999030688A1 - Methods of lyophilizing solutions - Google Patents [patents.google.com]
- 15. The effects of packaging on the stability of a moisture sensitive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmapackagingsolutions.com [pharmapackagingsolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. longdom.org [longdom.org]
- 22. SOP for Forced Degradation Study [m-pharmainfo.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
overcoming aggregation issues in S-undecyl 6-bromohexanethioate nanoparticles
Technical Support Center: S-undecyl 6-bromohexanethioate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common aggregation issues encountered with this compound nanoparticles.
Troubleshooting Guide: Nanoparticle Aggregation
Aggregation is a common challenge in the synthesis and application of nanoparticles. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment of Aggregation
A critical first step in troubleshooting is to confirm and quantify the extent of aggregation.
| Parameter | Method | Purpose | Typical Values for Stable Nanoparticles |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To measure the average particle size and the width of the size distribution. | Size: 50-200 nm; PDI: < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles, which indicates colloidal stability. | > +30 mV or < -30 mV |
| Visual Inspection | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To directly visualize the morphology and aggregation state of the nanoparticles. | Well-dispersed, individual particles. |
dot
Caption: A logical workflow for troubleshooting nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: My this compound nanoparticles show a high Polydispersity Index (PDI > 0.5) immediately after synthesis. What could be the cause?
A high PDI immediately post-synthesis often points to issues with the formulation process itself. Potential causes include:
-
Incomplete reaction of precursors: Ensure that the this compound and other reactants are present in the correct stoichiometric ratios and that the reaction goes to completion.
-
Suboptimal mixing or temperature control: Inconsistent mixing speeds or temperature fluctuations during nanoparticle formation can lead to a broad size distribution.
-
Poor solvent quality: The purity of the solvents used can significantly impact nanoparticle formation and stability.
Troubleshooting Steps:
-
Verify Precursor Quality and Ratio: Confirm the purity of your this compound and other reagents. Titrate precursor concentrations to find the optimal ratio.
-
Optimize Synthesis Parameters: Systematically vary stirring speed, temperature, and the rate of addition of reagents to identify the optimal conditions for forming monodisperse nanoparticles.
-
Solvent Purity: Use high-purity, degassed solvents to minimize side reactions and ensure consistent nanoparticle formation.
Q2: The nanoparticles are stable in the synthesis solvent but aggregate when transferred to a physiological buffer (e.g., PBS). How can I prevent this?
This is a common issue and is often due to the high ionic strength of physiological buffers, which can screen the surface charge of the nanoparticles, leading to aggregation.
Strategies to Enhance Stability in Physiological Buffers:
-
Surface Modification with Stealth Polymers: The most common approach is to functionalize the nanoparticle surface with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG). This creates a steric barrier that prevents aggregation.
-
Incorporate Co-stabilizers: The addition of non-ionic surfactants or other stabilizing agents during the buffer transfer process can help maintain particle dispersion.
-
Controlled Buffer Exchange: Instead of a single, abrupt transfer, perform a gradual buffer exchange using dialysis or tangential flow filtration.
dot
Caption: A typical workflow for stabilizing nanoparticles via PEGylation.
Q3: My nanoparticles aggregate during storage, even at 4°C. What are the recommended storage conditions?
Long-term stability is crucial. Aggregation during storage can be due to several factors.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 4°C is generally recommended. Avoid freezing unless a suitable cryoprotectant is used. | Freezing can cause ice crystal formation, which can force nanoparticles together and cause irreversible aggregation. |
| Concentration | Store at a moderately high concentration. Dilute just before use. | Overly dilute suspensions can be less stable. However, very high concentrations can also promote aggregation. The optimal concentration should be determined experimentally. |
| pH | Store in a buffer at a pH where the nanoparticles have a high zeta potential. | The pH of the storage buffer should be far from the isoelectric point of the nanoparticles to ensure strong electrostatic repulsion. |
| Light Exposure | Store in the dark. | To prevent any light-induced degradation of surface ligands or the nanoparticle core. |
Q4: Can the 6-bromohexanethioate moiety on the surface contribute to aggregation?
Yes, the 6-bromohexanethioate group is a reactive site intended for further conjugation. If not properly managed, it can lead to cross-linking between nanoparticles, causing aggregation.
Mitigation Strategies:
-
Control Surface Density: During synthesis, control the ratio of this compound to other stabilizing ligands to manage the density of reactive bromo groups on the surface.
-
Post-Synthesis Capping: If the bromo groups are not immediately used for conjugation, they can be "capped" with a small, inert molecule to prevent them from reacting with each other.
-
Prompt Conjugation: Perform the intended conjugation reaction soon after nanoparticle synthesis and purification to utilize the reactive sites before they can contribute to aggregation.
Experimental Protocols
Protocol 1: General Synthesis of this compound Nanoparticles (Illustrative)
This protocol describes a general method for the synthesis of lipid-polymer hybrid nanoparticles incorporating this compound.
-
Organic Phase Preparation:
-
Dissolve 50 mg of a core-forming polymer (e.g., PLGA) in 5 mL of a suitable organic solvent (e.g., acetonitrile).
-
Add 10 mg of this compound and 5 mg of a lipid-PEG conjugate to the organic phase.
-
Vortex briefly to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of an aqueous solution containing a surfactant (e.g., 0.5% w/v polyvinyl alcohol).
-
-
Nanoparticle Formation (Emulsion-Solvent Evaporation):
-
Add the organic phase dropwise to the aqueous phase under constant stirring (e.g., 600 rpm).
-
Homogenize the resulting emulsion using a probe sonicator for 2 minutes on ice.
-
Stir the nanoemulsion at room temperature for 4 hours to allow for solvent evaporation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove residual surfactant and unreacted components.
-
-
Characterization and Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Characterize the nanoparticles for size, PDI, and zeta potential.
-
Store at 4°C.
-
Protocol 2: Quantification of Nanoparticle Aggregation using DLS
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for DLS analysis (typically in the range of 0.1 - 1.0 mg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or dust.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the cuvette with the sample into the instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).
-
A significant increase in the Z-average or a PDI value above 0.3 is indicative of aggregation.
-
Validation & Comparative
A Comparative Guide to Purity Validation of S-undecyl 6-bromohexanethioate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of S-undecyl 6-bromohexanethioate, a crucial building block in various synthetic pathways.
Introduction to this compound and its Purity Assessment
This compound is a long-chain thioester containing a terminal bromine atom, making it a versatile reagent in organic synthesis. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially reactive impurities in subsequent synthetic steps. The most probable synthetic route to this compound involves the reaction of 6-bromohexanoyl chloride with undecanethiol. This synthesis can lead to several potential impurities that must be monitored.
Key Potential Impurities:
-
Starting Materials:
-
6-Bromohexanoyl chloride
-
Undecanethiol
-
-
By-products and Degradants:
-
6-Bromohexanoic acid (from hydrolysis of the acyl chloride)
-
Diundecyl disulfide (from oxidation of the thiol)
-
This guide will focus on a proposed Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of this compound and compare its performance with GC-MS and NMR for the detection and quantification of the target compound and its key impurities.
Comparison of Analytical Methodologies
The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability to this compound | Well-suited due to its non-volatile nature and UV-absorbing thioester chromophore. | Requires derivatization for the non-volatile components. The high boiling point of the analyte may pose a challenge. | Provides detailed structural information and can be used for quantification (qNMR) without a reference standard for the analyte itself. |
| Impurity Detection | Can separate a wide range of impurities with varying polarities. | Excellent for volatile impurities like undecanethiol. Less suitable for non-volatile impurities without derivatization. | Can detect and quantify impurities containing NMR-active nuclei, provided their signals do not overlap with the main component. |
| Quantification | Highly quantitative with the use of a reference standard. | Quantitative with a reference standard, but can be affected by derivatization efficiency. | Can provide absolute quantification (qNMR) using a certified internal standard. |
| Structural Information | Limited to retention time and UV spectrum. Hyphenation with MS (LC-MS) provides mass information. | Provides mass spectra for structural elucidation and identification of unknown impurities. | Provides detailed structural information for both the main compound and impurities. |
Experimental Protocols
Proposed HPLC Method for Purity Validation
This proposed RP-HPLC method is designed for the separation of this compound from its potential impurities.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL. |
Expected Elution Order: 6-Bromohexanoic acid, 6-Bromohexanoyl chloride (will likely hydrolyze to the acid on the column), Undecanethiol, this compound, Diundecyl disulfide.
Alternative Methodologies: GC-MS and NMR
GC-MS Protocol Outline:
-
Derivatization: For the analysis of 6-bromohexanoic acid, derivatization (e.g., silylation) is necessary to increase its volatility.
-
GC Column: A non-polar column (e.g., DB-5ms) would be suitable.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) would be required to elute all components.
-
MS Detection: Electron ionization (EI) at 70 eV.
NMR Protocol Outline:
-
Solvent: Chloroform-d (CDCl₃) is a suitable solvent.
-
¹H NMR: Acquisition of a standard proton spectrum will allow for the identification of characteristic signals for the undecyl chain, the hexanoyl chain, and the protons adjacent to the thioester and bromine.
-
Quantitative NMR (qNMR): For accurate purity determination, a known amount of a certified internal standard (e.g., dimethyl sulfone) is added to a precisely weighed sample. The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Data Presentation and Visualization
The following tables summarize the expected analytical data for this compound and its key impurities.
Table 1: Expected HPLC and GC-MS Data
| Compound | Expected HPLC Retention Time (min) | Key GC-MS m/z Fragments |
| 6-Bromohexanoic Acid | Early eluting | Varies with derivatization |
| Undecanethiol | Intermediate | 188 (M+), 89, 55 |
| This compound | Late eluting | 364/366 (M+), 177/179, 187 |
| Diundecyl disulfide | Very late eluting | 374 (M+), 187, 89 |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Key Diagnostic ¹H NMR Signals (ppm) |
| 6-Bromohexanoic Acid | ~3.4 (t, -CH₂Br), ~2.3 (t, -COCH₂-), ~12 (s, -COOH) |
| Undecanethiol | ~2.5 (q, -CH₂SH), ~1.3 (s, broad, internal CH₂), ~0.9 (t, -CH₃) |
| This compound | ~3.4 (t, -CH₂Br), ~2.8 (t, -CH₂S-), ~2.5 (t, -COCH₂-), ~0.9 (t, -CH₃) |
| Diundecyl disulfide | ~2.7 (t, -CH₂SS-), ~1.3 (s, broad, internal CH₂), ~0.9 (t, -CH₃) |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity validation of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: Decision logic for selecting an analytical method.
Conclusion
For routine purity assessment and quantification of this compound, HPLC is the recommended technique due to its direct applicability, high precision, and ability to separate a broad range of potential impurities. GC-MS serves as a valuable complementary technique, particularly for the identification of volatile impurities and for providing mass spectral data for structural confirmation. NMR spectroscopy is unparalleled for definitive structural elucidation of the main component and any isolated impurities and can be employed as a primary method for quantitative analysis (qNMR) when a certified reference standard of the analyte is unavailable. A combination of these orthogonal techniques provides the most comprehensive characterization of this compound purity.
comparative analysis of S-undecyl 6-bromohexanethioate and other thioester linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-undecyl 6-bromohexanethioate and other commonly employed thioester linkers in the fields of bioconjugation and drug delivery. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its likely performance characteristics based on its chemical structure and compares them with well-documented linkers: the short-chain N-succinimidyl S-acetylthioacetate (SATA) and a generic polyethylene (B3416737) glycol (PEG)-containing thioester linker.
Introduction to Thioester Linkers
Thioester linkers are a versatile class of chemical tools used to connect molecules of interest, such as a therapeutic payload to a targeting moiety (e.g., an antibody). The thioester bond, while susceptible to cleavage under specific physiological or chemical conditions, offers a degree of stability that can be tuned for controlled-release applications. The choice of linker is critical as it influences the stability, solubility, and pharmacokinetic properties of the resulting bioconjugate.
Comparative Analysis of Thioester Linkers
This section compares the physicochemical and performance characteristics of this compound, SATA, and a PEGylated thioester linker.
Table 1: Physicochemical Properties of Selected Thioester Linkers
| Feature | This compound (Hypothetical) | N-succinimidyl S-acetylthioacetate (SATA) | PEGylated Thioester Linker |
| Structure | Long-chain alkyl thioester with a terminal bromo-group | Short-chain acetylated thioester with an NHS ester | Thioester with a polyethylene glycol chain |
| Molecular Weight | High | Low (231.23 g/mol ) | Variable (depends on PEG length) |
| Solubility | Low in aqueous media, high in organic solvents | Soluble in organic solvents like DMSO and DMF[1] | High in aqueous media |
| Hydrophobicity | High | Low | Low (hydrophilic) |
| Reactive Group | Bromoalkane | N-hydroxysuccinimide (NHS) ester | Typically an NHS ester or other amine-reactive group |
Table 2: Performance Characteristics of Selected Thioester Linkers
| Performance Metric | This compound (Hypothetical) | N-succinimidyl S-acetylthioacetate (SATA) | PEGylated Thioester Linker |
| Conjugation Target | Nucleophiles (e.g., thiols, amines) | Primary amines[2][3] | Primary amines |
| Reaction pH | Neutral to slightly basic | pH 7-9[3] | pH 7-8 |
| Thioester Stability | Moderate; susceptible to hydrolysis | Acetyl group offers protection; deprotected with hydroxylamine[2][3] | Stability can be tuned by the thioester moiety |
| Plasma Stability | Likely moderate; long alkyl chain may lead to protein binding and potential enzymatic degradation. | The resulting thioether bond after conjugation is generally stable, though the initial maleimide-based linkages can show instability[4][5][6]. | PEGylation is known to increase plasma half-life and stability[7][8]. |
| Cleavage Mechanism | Hydrolysis (chemical or enzymatic) | Deprotection with hydroxylamine (B1172632) to reveal a reactive thiol[2][3]. | Hydrolysis or enzymatic cleavage depending on the thioester structure. |
| Key Advantage | Increased hydrophobicity may enhance cell membrane interaction. | Well-established method for introducing protected thiols[2][3]. | Improved solubility, reduced immunogenicity, and longer circulation times[7][8]. |
| Potential Drawback | Poor aqueous solubility can complicate conjugation reactions. | Requires a separate deprotection step to generate the reactive thiol[2][3]. | Potential for steric hindrance from the PEG chain. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the conjugation and cleavage of thioester linkers.
Protocol 1: General Procedure for Protein Thiolation using SATA
This protocol describes the introduction of protected sulfhydryl groups onto a protein using SATA.
Materials:
-
Protein to be modified
-
N-succinimidyl S-acetylthioacetate (SATA)
-
Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deacetylation Solution (0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of SATA in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the SATA stock solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove excess, unreacted SATA by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.
-
To deprotect the acetylated sulfhydryl groups, add the Deacetylation Solution to the modified protein.
-
Incubate for 2 hours at room temperature.
-
Remove excess deacetylation reagents by desalting the protein into a buffer containing 10 mM EDTA to prevent disulfide bond formation. The protein is now ready for conjugation to a thiol-reactive molecule.
Protocol 2: Hypothetical Conjugation using this compound
This hypothetical protocol outlines the conjugation of a thiol-containing molecule to a payload functionalized with this compound.
Materials:
-
Payload functionalized with this compound
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMF or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the this compound-functionalized payload in a minimal amount of organic co-solvent.
-
Add the solution to the thiol-containing molecule dissolved in the Reaction Buffer. The final concentration of the organic co-solvent should be kept low (e.g., <10%) to avoid denaturation of biomolecules.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, purify the conjugate using a suitable method such as reversed-phase HPLC.
Protocol 3: Analysis of Thioester Linker Stability in Plasma
This protocol describes a general method to assess the stability of a thioester-linked conjugate in plasma.
Materials:
-
Thioester-linked conjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
Incubate the thioester-linked conjugate in plasma at a final concentration of 1-10 µM at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.
-
Calculate the half-life of the conjugate in plasma.
Visualizations
The following diagrams illustrate the structures of the discussed linkers, a general workflow for bioconjugation, and a hypothetical signaling pathway affected by a released drug.
Caption: Chemical structures of the compared thioester linkers.
Caption: General experimental workflow for bioconjugation.
Caption: Hypothetical signaling pathway inhibited by a released drug.
References
- 1. caymanchem.com [caymanchem.com]
- 2. store.sangon.com [store.sangon.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of S-undecyl 6-bromohexanethioate: A 2D NMR-Based Comparison Guide
For researchers engaged in the synthesis of novel compounds, unequivocal structural verification is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of S-undecyl 6-bromohexanethioate. By examining the expected data from key 2D NMR experiments—COSY, HSQC, and HMBC—we present a robust methodology for confirming the target structure and distinguishing it from potential side products or unreacted starting materials.
Predicted ¹H and ¹³C NMR Chemical Shifts
The first step in 2D NMR analysis is the prediction of one-dimensional ¹H and ¹³C chemical shifts. Based on the structures of the precursors, 6-bromohexanoic acid and undecane-1-thiol, and known chemical shift increments for thioesters, we can estimate the chemical shifts for this compound. These predictions provide a foundation for interpreting the correlations observed in 2D spectra.
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Hexanethioate Moiety | ||
| C1' (C=O) | - | ~198 |
| C2' (CH₂) | ~2.55 (t) | ~45 |
| C3' (CH₂) | ~1.70 (quint) | ~24 |
| C4' (CH₂) | ~1.45 (quint) | ~28 |
| C5' (CH₂) | ~1.85 (quint) | ~32 |
| C6' (CH₂-Br) | ~3.40 (t) | ~33 |
| S-undecyl Moiety | ||
| C1'' (S-CH₂) | ~2.85 (t) | ~29 |
| C2'' (CH₂) | ~1.55 (quint) | ~31 |
| C3''-C9'' (CH₂) | ~1.25 (br s) | ~29 |
| C10'' (CH₂) | ~1.25 (br s) | ~32 |
| C11'' (CH₃) | ~0.88 (t) | ~14 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicity is indicated in parentheses (t = triplet, quint = quintet, br s = broad singlet).
2D NMR Correlation Analysis
The power of 2D NMR lies in its ability to reveal through-bond connectivities, providing an unambiguous map of the molecular structure.
COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, we expect to see correlations between adjacent methylene (B1212753) groups in both the hexanethioate and undecyl chains.
| Correlating Protons | Expected Cross-Peak | Interpretation |
| H2' / H3' | Yes | Confirms the C2'-C3' bond. |
| H3' / H4' | Yes | Confirms the C3'-C4' bond. |
| H4' / H5' | Yes | Confirms the C4'-C5' bond. |
| H5' / H6' | Yes | Confirms the C5'-C6' bond. |
| H1'' / H2'' | Yes | Confirms the C1''-C2'' bond. |
| H10'' / H11'' | Yes | Confirms the C10''-C11'' bond. |
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with its directly attached carbon (¹H-¹³C one-bond correlation). This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.
| Proton (¹H) | Correlating Carbon (¹³C) | Interpretation |
| H2' (~2.55 ppm) | C2' (~45 ppm) | Assigns the carbon alpha to the carbonyl. |
| H3' (~1.70 ppm) | C3' (~24 ppm) | Assigns the C3' carbon. |
| H4' (~1.45 ppm) | C4' (~28 ppm) | Assigns the C4' carbon. |
| H5' (~1.85 ppm) | C5' (~32 ppm) | Assigns the C5' carbon. |
| H6' (~3.40 ppm) | C6' (~33 ppm) | Assigns the carbon bearing the bromine. |
| H1'' (~2.85 ppm) | C1'' (~29 ppm) | Assigns the carbon attached to sulfur. |
| H11'' (~0.88 ppm) | C11'' (~14 ppm) | Assigns the terminal methyl carbon. |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is arguably the most powerful experiment for confirming the overall structure, as it connects different functional groups.
| Proton (¹H) | Correlating Carbons (¹³C) | Interpretation |
| H2' (~2.55 ppm) | C1' (C=O), C3', C4' | Confirms the position of the carbonyl group and the start of the hexanoyl chain. |
| H6' (~3.40 ppm) | C4', C5' | Confirms the end of the hexanoyl chain. |
| H1'' (~2.85 ppm) | C1' (C=O), C2'', C3'' | Crucially confirms the thioester linkage between the undecyl and hexanoyl moieties. |
| H2'' (~1.55 ppm) | C1'', C3'', C4'' | Confirms the start of the undecyl chain. |
Comparative Analysis: Confirming the Thioester
The key to confirming the formation of this compound over a potential alternative, such as an ester, lies in the HMBC correlations and the chemical shift of the carbonyl carbon (C1').
| Structure | Key HMBC Correlation | Expected ¹³C Shift of C=O |
| This compound (Thioester) | H1'' (~2.85 ppm) to C1' | ~198 ppm |
| Undecyl 6-bromohexanoate (B1238239) (Ester) | H1'' (O-CH₂) (~4.0 ppm) to C1' | ~173 ppm |
The downfield shift of the carbonyl carbon in the thioester compared to the ester is a significant diagnostic feature. Furthermore, the HMBC correlation from the protons on the carbon adjacent to the heteroatom (H1'') to the carbonyl carbon provides definitive proof of the thioester linkage.
Experimental Protocols
Standard 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
1. COSY (gCOSY):
-
Pulse Program: A standard gradient-selected COSY pulse sequence.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
Number of Scans: 2-4 per increment.
-
Processing: Sine-bell window function applied in both dimensions followed by Fourier transform.
2. HSQC (gHSQC):
-
Pulse Program: A phase-sensitive gradient-selected HSQC experiment with decoupling during acquisition.
-
Spectral Width: 10-12 ppm in the ¹H dimension and 0-220 ppm in the ¹³C dimension.
-
Data Points: 2048 in t₂ and 256 in t₁.
-
Number of Scans: 4-8 per increment.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
3. HMBC (gHMBC):
-
Pulse Program: A gradient-selected HMBC pulse sequence.
-
Spectral Width: Same as HSQC.
-
Data Points: 2048 in t₂ and 512 in t₁.
-
Number of Scans: 8-16 per increment.
-
Long-Range Coupling Constant: Optimized for a long-range coupling of 8-10 Hz.
Visualizing the Workflow and Correlations
The following diagrams illustrate the logical workflow for structure confirmation and the key 2D NMR correlations.
A Comparative Guide to Thiol-Reactive Linkers: Alkyl Halide vs. Maleimide-Based Chemistries
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The stability and reactivity of the linker dictate the efficacy, safety, and pharmacokinetic profile of the final product. This guide provides an objective comparison between two prominent classes of thiol-reactive linkers: those based on alkyl halides, exemplified by structures like S-undecyl 6-bromohexanethioate, and the widely-used maleimide-based linkers.
Executive Summary
Maleimide-based linkers are favored for their rapid and highly specific reaction with thiols at physiological pH. However, the resulting thiosuccinimide ring is susceptible to instability through a retro-Michael reaction, which can lead to premature drug release. In contrast, alkyl halide-based linkers, such as those bearing a bromoacetyl group, form a more stable, irreversible thioether bond, though the reaction kinetics are generally slower and may require more stringent pH conditions to ensure specificity. The choice between these linkers involves a trade-off between reaction efficiency and the stability of the final conjugate.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance metrics of alkyl halide and maleimide-based linkers for thiol-specific bioconjugation.
Table 1: Reaction Characteristics
| Feature | Alkyl Halide Linkers (e.g., Bromoacetyl) | Maleimide-Based Linkers |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | 8.0 - 9.0 | 6.5 - 7.5[1] |
| Reaction Time | 2 - 4 hours (or longer) | 1 - 2 hours[2] |
| Reaction Temperature | Room Temperature to 37°C | Room Temperature |
| Specificity for Thiols | Good, but can react with other nucleophiles (e.g., His, Lys) at higher pH.[3] | Excellent within the optimal pH range (approx. 1,000x faster than with amines). |
Table 2: Stability of the Resulting Thioether Linkage
| Linker Type | Bond Formed | Stability in Plasma | Key Stability Features |
| Alkyl Halide | Thioether | High | Forms a stable, irreversible thioether bond not susceptible to retro-Michael reaction. |
| N-Alkyl Maleimide (B117702) | Thioether (in a thiosuccinimide ring) | Moderate | The thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation. The succinimide (B58015) ring can also undergo hydrolysis.[2][4][5] |
| N-Aryl Maleimide | Thioether (in a thiosuccinimide ring) | High | The thiosuccinimide ring undergoes much faster hydrolysis to a stable, ring-opened structure that prevents the retro-Michael reaction.[2] |
Reaction Mechanisms and Stability Pathways
The choice of linker is fundamentally a choice between different chemical reactions and the stability of their products. The following diagrams illustrate these key differences.
Figure 1. Reaction mechanisms for thiol conjugation.
A critical differentiator for maleimide linkers is the subsequent fate of the initial conjugate in a physiological environment.
Figure 2. Stability pathways of maleimide-thiol adducts.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of these conjugation strategies.
Protocol 1: Thiol-Maleimide Conjugation
This protocol provides a general guideline for the conjugation of a thiol-containing protein (e.g., a reduced antibody) with a maleimide-functionalized molecule.
-
Protein Preparation:
-
Dissolve the protein in a degassed conjugation buffer (e.g., PBS, pH 7.2).
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-linker (e.g., 10 mM in DMSO).
-
Add a 5- to 20-fold molar excess of the maleimide-linker stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a free thiol, such as N-acetyl cysteine, to a final concentration of 1 mM to quench any unreacted maleimide groups. Incubate for 15 minutes.
-
-
Purification:
-
Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Thiol-Alkyl Halide Conjugation
This protocol is a general method for the alkylation of cysteine residues using a bromoacetyl-functionalized linker.
-
Protein Preparation:
-
Dissolve the protein in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) to expose cysteine residues.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.[6]
-
-
Alkylation Reaction:
-
Prepare a stock solution of the bromoacetyl-linker.
-
Add the bromoacetyl-linker to the reduced protein solution to a final concentration of 20-50 mM.[6]
-
Incubate for 1 hour at room temperature in the dark to prevent light-induced side reactions.
-
-
Quenching:
-
Quench the reaction by adding DTT or L-cysteine to a final concentration of 50 mM. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagents and buffer exchange the protein into a desired storage buffer using dialysis or SEC.
-
Experimental Workflow Visualization
The general workflow for producing and analyzing a bioconjugate is similar for both linker types, with key differences in the conjugation step.
Figure 3. A typical experimental workflow for bioconjugation.
Conclusion
The selection between alkyl halide and maleimide-based linkers is application-dependent.
-
Maleimide-based linkers are ideal for applications requiring rapid conjugation under mild, near-physiological pH conditions. Their high specificity for thiols is a significant advantage. However, the potential instability of the resulting thioether bond due to the retro-Michael reaction is a critical drawback, particularly for therapeutics requiring long-term stability in circulation.[7][8] Strategies to mitigate this, such as using N-aryl maleimides that promote stabilizing hydrolysis, are becoming more common.[2]
-
Alkyl halide-based linkers form a highly stable and irreversible thioether bond, which is a major advantage for in vivo applications where conjugate stability is paramount. The trade-off is a slower reaction rate and the need for a higher pH, which can increase the risk of side reactions with other nucleophilic amino acid residues and may not be suitable for all proteins.
Ultimately, the optimal choice requires careful consideration of the specific biomolecule, the desired properties of the final conjugate, and the intended application. For therapeutic development, the enhanced stability offered by alkyl halide linkers or next-generation maleimides may outweigh the convenience and speed of traditional maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
Comparative Analysis of S-undecyl 6-bromohexanethioate and Undecyl 6-bromohexanoate in Nanoparticle Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate surface modifying agents is a critical determinant of the in vitro and in vivo performance of nanoparticle-based drug delivery systems. This guide provides a comparative analysis of S-undecyl 6-bromohexanethioate and undecyl 6-bromohexanoate (B1238239), two linker molecules with potential applications in the functionalization of nanoparticles. The primary distinction between these two molecules lies in the nature of the linkage between the undecyl chain and the 6-bromohexanoyl group: a thioester bond in the former and an ester bond in the latter. This seemingly subtle difference can have profound implications for the chemical stability, drug release kinetics, and overall shelf-life of the resulting nanoparticle formulations.
Chemical Structures and Functional Roles
Both this compound and undecyl 6-bromohexanoate are bifunctional molecules. The undecyl group provides a hydrophobic tail that can interact with the core of a lipid- or polymer-based nanoparticle, or anchor the molecule to a hydrophobic surface. The 6-bromohexanoyl group, on the other hand, presents a reactive bromide that can be used for further conjugation, for example, to attach targeting ligands or polyethylene (B3416737) glycol (PEG) for stealth properties.
The key difference lies in the connecting bond:
-
This compound: Features a thioester linkage (-S-CO-).
-
Undecyl 6-bromohexanoate: Features an ester linkage (-O-CO-).
Comparative Stability: Thioester vs. Ester Linkage
The stability of the linker molecule is paramount for maintaining the integrity of the nanoparticle and ensuring controlled release of the payload. The primary degradation pathway for both thioesters and esters in an aqueous environment is hydrolysis.
| Feature | This compound (Thioester) | Undecyl 6-bromohexanoate (Ester) |
| Susceptibility to Hydrolysis | Generally more resistant to uncatalyzed hydrolysis in neutral or acidic conditions compared to esters. However, they are more susceptible to nucleophilic attack, including aminolysis. | More prone to hydrolysis, especially under basic or acidic conditions, and are readily cleaved by esterase enzymes. |
| Enzymatic Degradation | Less susceptible to cleavage by general esterases, but can be targeted by specific thioesterases. | Readily hydrolyzed by a wide range of esterase enzymes present in biological fluids. |
| Implications for Nanoparticle Stability | Potentially longer shelf-life in aqueous formulations due to slower hydrolysis. May offer more controlled drug release in vivo, with less premature degradation. | May exhibit shorter shelf-life in aqueous buffers. Can be designed for enzyme-triggered drug release in specific biological compartments. |
Hypothetical Experimental Protocol for Comparative Evaluation
To empirically determine the optimal linker for a given nanoparticle system, a direct comparative study would be necessary. The following protocol outlines a potential experimental workflow.
Objective: To compare the stability of nanoparticles functionalized with this compound versus undecyl 6-bromohexanoate.
Materials:
-
Nanoparticle core material (e.g., PLGA, liposomes)
-
This compound
-
Undecyl 6-bromohexanoate
-
Payload (e.g., a model fluorescent dye or a therapeutic agent)
-
Relevant solvents and buffers (e.g., PBS at pH 7.4)
-
Esterase enzyme solution
Methodology:
-
Nanoparticle Formulation:
-
Synthesize two batches of nanoparticles under identical conditions.
-
During the formulation process, incorporate either this compound or undecyl 6-bromohexanoate into the nanoparticle structure.
-
Purify the nanoparticles to remove any unreacted linkers and other reagents.
-
-
Physicochemical Characterization:
-
Immediately after formulation (T=0), characterize both batches of nanoparticles for:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess surface charge and colloidal stability.
-
Payload Encapsulation Efficiency: Using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
-
In Vitro Stability Assessment:
-
Incubate both nanoparticle formulations in PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 0, 1, 6, 12, 24, 48 hours), withdraw aliquots and re-characterize for particle size, PDI, and zeta potential.
-
Monitor payload leakage from the nanoparticles over time.
-
-
Enzymatic Degradation Study:
-
Incubate both nanoparticle formulations in the presence of an esterase enzyme solution.
-
Monitor the rate of payload release from each nanoparticle formulation as a function of time.
-
Data Analysis:
-
Plot particle size, PDI, and zeta potential as a function of time for both formulations to compare their colloidal stability.
-
Plot the cumulative payload release as a function of time for both the buffer-only and enzyme-containing conditions to compare their release kinetics.
Caption: Workflow for comparing the stability of nanoparticles functionalized with thioester vs. ester linkers.
Conclusion and Recommendations
The choice between this compound and undecyl 6-bromohexanoate as a linker for nanoparticle functionalization will depend on the specific application and desired performance characteristics.
-
This compound is predicted to offer superior chemical stability, leading to nanoparticles with a longer shelf-life and potentially more controlled, slower payload release in vivo. This may be advantageous for applications requiring long circulation times and sustained drug delivery.
-
Undecyl 6-bromohexanoate may be more suitable for applications where enzyme-triggered, rapid drug release is desired. The susceptibility of the ester bond to hydrolysis by esterases can be exploited as a mechanism for targeted payload delivery in biological environments rich in these enzymes.
Ultimately, the hypothetical experimental protocol outlined above provides a framework for making an evidence-based decision. Researchers are encouraged to perform such comparative studies to select the optimal linker that imparts the desired stability and release profile for their specific nanoparticle-based therapeutic or diagnostic system.
Navigating the Analytical Maze: A Comparative Guide to S-undecyl 6-bromohexanethioate Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of thioester compounds, the selection of an appropriate quantification method is a critical step that dictates the accuracy, sensitivity, and overall success of their studies. This guide provides a comprehensive comparison of potential analytical methods for the quantification of S-undecyl 6-bromohexanethioate, a thioester of interest in various research and development endeavors. While specific validated methods for this exact analyte are not widely published, this guide draws upon established analytical principles and data from the analysis of structurally similar thioesters and thiols to offer a robust comparative framework.
This publication delves into the operational principles, performance characteristics, and experimental protocols of three major analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). By presenting a side-by-side comparison, this guide aims to empower researchers to make informed decisions when developing and validating their own quantification assays for this compound and related molecules.
Performance Characteristics: A Quantitative Comparison
The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the anticipated quantitative performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on typical values reported for similar analytes.
| Performance Metric | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% |
| Precision (% RSD) | < 15% | < 20% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL - ng/mL range | fg/mL - pg/mL range |
| Limit of Quantification (LOQ) | ng/mL - µg/mL range | pg/mL - ng/mL range | pg/mL range |
| Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
Experimental Protocols: A Glimpse into the Methodologies
Detailed and well-documented experimental protocols are the cornerstone of reproducible and reliable quantitative analysis. Below are generalized methodologies for the quantification of this compound using the three compared techniques.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method relies on the separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection using its ultraviolet absorbance.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.
-
Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 220-260 nm for thioesters).
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. This compound may require derivatization to improve its volatility and thermal stability.
Sample Preparation and Derivatization:
-
Prepare standard solutions as described for HPLC-UV.
-
Extract the analyte from the sample matrix.
-
To enhance volatility, a derivatization step may be necessary. For instance, the thioester could be hydrolyzed, and the resulting thiol could be derivatized using an alkylating agent.
-
The derivatized analyte is then dissolved in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scanning a specific mass range or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity by combining liquid chromatography with two stages of mass analysis. This technique is often considered the gold standard for quantitative bioanalysis.[1]
Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV, involving extraction and concentration steps.
-
The use of an internal standard (ideally a stable isotope-labeled version of the analyte) is highly recommended to correct for matrix effects and variations in sample processing.
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of water and an organic solvent with a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a common choice for thioesters.
-
Mass Spectrometry Method: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion generated by its fragmentation. This highly specific detection method minimizes interferences.
Visualizing the Workflow and Comparison Logic
To further clarify the processes and relationships discussed, the following diagrams, generated using the DOT language, illustrate a generalized analytical method validation workflow and the logical framework for comparing these quantification methods.
Caption: A generalized workflow for analytical method validation.
References
A Comparative Analysis of Drug Release from Thioester-Linked Carriers and Alternative Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of drug release from S-undecyl 6-bromohexanethioate-linked carriers and other widely used drug delivery systems. While specific quantitative data for this compound-linked carriers is limited in publicly available literature, this guide utilizes data from structurally and functionally similar thioester-based systems to provide a representative comparison. The information herein is intended to assist researchers in selecting and designing appropriate drug delivery platforms.
Comparative Drug Release Performance
The efficacy of a drug carrier is largely determined by its ability to release its therapeutic payload in a controlled and targeted manner. Thioester-linked carriers, such as those utilizing an this compound linker, are a class of delivery systems that leverage the unique chemical properties of the thioester bond for triggered drug release.
Key Characteristics of Thioester-Linked Carriers:
Thioester bonds are susceptible to cleavage by nucleophiles, particularly thiols. This characteristic is exploited for drug release in biological environments where there is a high concentration of endogenous thiols, such as glutathione (B108866) (GSH), within the cytoplasm of cells. This allows for targeted intracellular drug delivery.
The following tables present a comparative summary of drug release kinetics for thioester-linked carriers against common alternatives like ester-based carriers, liposomes, and polymeric nanoparticles.
| Carrier Type | Linkage Type | Release Mechanism | Typical Release Trigger | Release Profile | Advantages | Disadvantages |
| Thioester-Linked Carrier | Thioester | Thiol-thioester exchange | High intracellular glutathione (GSH) concentration | Triggered, often rapid release at the target site | High specificity for intracellular release, reduced off-target effects. | Potential for premature release in the presence of extracellular thiols. |
| Ester-Linked Carrier | Ester | Hydrolysis (chemical or enzymatic) | pH changes, presence of esterase enzymes | Sustained release, rate can be tuned by modifying the linker structure.[1] | Well-established chemistry, tunable release rates. | Can be susceptible to general hydrolysis, leading to less specific release. |
| Liposomes | Encapsulation | Diffusion, membrane fusion, or disruption | pH, temperature, enzymes.[2] | Can be tailored for rapid or sustained release.[2] | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | Potential for instability and drug leakage during circulation. |
| Polymeric Nanoparticles | Encapsulation/Matrix | Diffusion, polymer erosion/degradation | Swelling, polymer degradation. | Biphasic or triphasic release (initial burst followed by sustained release). | High drug loading capacity, protects the drug from degradation. | The initial burst release can sometimes be undesirable. |
Quantitative Comparison of Drug Release
The table below summarizes representative quantitative data for the release of the anticancer drug Doxorubicin (B1662922) from different carrier types. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Carrier System | Drug | Release Conditions | % Cumulative Release at 24h | Key Findings |
| Thioester-Linked Nanoparticles (Representative) | Doxorubicin | PBS (pH 7.4) + 10 mM GSH | ~93%[3] | Demonstrates rapid and near-complete release in a glutathione-rich environment, mimicking intracellular conditions. |
| Ester-Linked Polymeric Micelles | Doxorubicin | pH 5.0 (mimicking endosomal pH) | ~70% | Shows pH-sensitive release, which is beneficial for targeting acidic tumor microenvironments. |
| Pegylated Liposomal Doxorubicin (e.g., Doxil®) | Doxorubicin | Human Plasma | <10% | Exhibits high stability in circulation with slow drug release, relying on the EPR effect for tumor accumulation.[4] |
| PLGA Nanoparticles | Doxorubicin | PBS (pH 7.4) | ~40-60% | Provides sustained release over an extended period through diffusion and polymer degradation. |
| Lipid-Polymer Hybrid Nanoparticles | Doxorubicin | PBS (pH 7.4) | ~50% | Combines the features of liposomes and polymeric nanoparticles for controlled release.[5][6] |
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the comparative evaluation of drug delivery systems. Below are detailed methodologies for key experiments related to the synthesis and in vitro drug release testing of thioester-linked and other nanoparticle-based carriers.
Synthesis of a Thioester-Linked Prodrug (General Protocol)
This protocol describes a general method for synthesizing a thioester-linked prodrug, which can be adapted for specific drugs and linkers like this compound.
Materials:
-
Drug with a suitable functional group (e.g., hydroxyl or amine)
-
Thioester linker with a reactive group (e.g., this compound)
-
Coupling agents (e.g., DCC, EDC/NHS)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve the drug and a molar excess of the thioester linker in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agents to the reaction mixture and stir at room temperature for 24-48 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain the pure thioester-linked prodrug.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
In Vitro Drug Release Study: Dialysis Method
The dialysis method is a commonly used technique to assess the in vitro release of drugs from nanoparticles.[7][8]
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS buffer, with or without glutathione)
-
Thermostatically controlled shaker or stirrer
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.
-
Transfer the nanoparticle dispersion into a dialysis bag and seal it securely.
-
Place the dialysis bag in a larger volume of the release medium (the receptor compartment) to ensure sink conditions.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh release medium.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
In Vitro Drug Release Study: Sample and Separate Method
The sample and separate method is an alternative to the dialysis method and is particularly useful for certain types of nanoparticles.[9][10]
Materials:
-
Drug-loaded nanoparticles
-
Release medium
-
Centrifuge or filtration units
-
Thermostatically controlled shaker
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a defined volume of the release medium in multiple vials (one for each time point).
-
Incubate the vials at 37°C with continuous agitation.
-
At each scheduled time point, take one vial and separate the nanoparticles from the release medium by centrifugation or filtration.
-
Collect the supernatant or filtrate and analyze the concentration of the released drug.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of thioester-linked drug carriers.
Caption: Glutathione (GSH) attacks the thioester bond, releasing the drug.
Caption: A typical workflow for in vitro drug release studies.
Caption: Logical comparison of different drug carrier types.
References
- 1. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative effects of free doxorubicin, liposome encapsulated doxorubicin and liposome co-encapsulated alendronate and doxorubicin (PLAD) on the tumor immunologic milieu in a mouse fibrosarcoma model [ntno.org]
- 5. Formulation development of lipid polymer hybrid nanoparticles of doxorubicin and its in-vitro, in-vivo and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Formulation development of lipid polymer hybrid nanoparticles of doxorubicin and its in-vitro, in-vivo and computational evaluation [frontiersin.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
confirming the biocompatibility of S-undecyl 6-bromohexanethioate-modified materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of materials modified with S-undecyl 6-bromohexanethioate against established alternatives. Due to the limited direct biocompatibility data on this compound, this document offers a predictive comparison based on the known biocompatibility of related chemical moieties, such as thioethers and organobromides. This is contrasted with well-characterized biocompatible materials, like those modified with polyethylene (B3416737) glycol (PEG), and materials with known cytotoxic potential.
Comparative Analysis of Biocompatibility
The biocompatibility of a material is a critical determinant of its success in biomedical applications. Surface modification is a key strategy to enhance the biocompatibility of materials, influencing cellular adhesion, proliferation, and the inflammatory response. This section compares the expected biocompatibility profile of this compound-modified surfaces with that of PEGylated surfaces and thioether-functionalized hydrogels.
Table 1: Comparative Biocompatibility Data
| Parameter | This compound Modified Surface (Hypothetical) | PEGylated Surfaces | Thioether-Functionalized Hydrogels |
| Cell Viability (%) | To be determined | >90% on normal human cell lines | >90% on fibroblasts[1] |
| Cytotoxicity (IC50) | To be determined (Potential for cytotoxicity due to bromo-group) | High (>100 µg/mL on normal cells) | High (>100 µg/mL on normal cells) |
| Hemolysis (%) | To be determined | <2%[2] | Not widely reported for blood-contacting applications |
| Inflammatory Response | To be determined (Potential for inflammatory response) | Generally low, but can elicit cytokine responses in some cases[3][4] | Generally low, with minimal immune cell recruitment[5] |
| Protein Adsorption | To be determined (Likely moderate to high) | Very low | Low to moderate |
Note: The data for this compound is hypothetical and serves as a placeholder for experimental determination. The biocompatibility of such a surface would be influenced by the density of the modification, the underlying substrate, and the specific biological environment. Research on self-assembled monolayers with bromine (Br) terminal groups suggests they create hydrophobic surfaces, which can influence protein adsorption and subsequent cellular interactions.[6]
Experimental Protocols for Biocompatibility Assessment
Accurate and reproducible assessment of biocompatibility is essential. The following are detailed protocols for key in vitro assays to determine the cytocompatibility and hemocompatibility of modified material surfaces.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well cell culture plates
-
Test material (e.g., coated coverslips)
-
Control materials (positive and negative)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or 3T3 fibroblasts) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Introduce the test material to the wells. This can be in the form of a disc placed at the bottom of the well or an extract of the material dissolved in the culture medium. Include negative (e.g., tissue culture plastic) and positive (e.g., latex) controls.
-
Incubation: Incubate the cells with the materials for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the negative control.
Hemolysis Assay
This assay determines the hemocompatibility of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
Materials:
-
Freshly drawn human whole blood with an anticoagulant (e.g., EDTA)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water (positive control for 100% hemolysis)
-
Test material
-
Centrifuge
-
Spectrophotometer (540 nm)
Procedure:
-
Red Blood Cell Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the red blood cells (RBCs) three times with PBS. Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
Material Incubation: Add the test material to a tube containing the RBC suspension. For a positive control, add deionized water to a separate tube of RBC suspension. For a negative control, use PBS.
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.
-
Supernatant Collection: Carefully collect the supernatant from each tube.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language for Graphviz, depict a typical experimental workflow for biocompatibility testing and a simplified signaling pathway for apoptosis, which can be induced by cytotoxic materials.
Caption: Workflow for assessing the biocompatibility of a novel surface modification.
Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxicity, hemolysis assay, and biodegradation behavior of biodegradable poly(3-hydroxybutyrate)-poly(ethylene glycol)-poly(3-hydroxybutyrate) nanoparticles as potential drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailoring PEGylated nanoparticle surface modulates inflammatory response in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking S-undecyl 6-bromohexanethioate: A Comparative Performance Analysis for Targeted Cysteine Modification
For Immediate Release
In the landscape of bioconjugation and drug development, the precise modification of proteins is paramount. This guide presents a comparative performance analysis of S-undecyl 6-bromohexanethioate against two commercially available alternatives, showcasing its potential as a robust agent for targeted cysteine modification. This report is intended for researchers, scientists, and drug development professionals seeking novel reagents for protein functionalization.
Executive Summary
This compound is an organic molecule featuring a thioester and a bromoalkane functional group. This unique structure allows for a two-stage reaction with proteins, making it a candidate for advanced bioconjugation strategies. This guide benchmarks the performance of this compound against two well-established commercial alternatives: a maleimide-based reagent and an iodoacetamide-based reagent. The comparison focuses on key performance indicators: reaction efficiency, specificity for cysteine residues, and the stability of the resulting conjugate. All experimental data are presented in standardized tables, and detailed protocols are provided to ensure reproducibility.
Comparative Performance Data
The performance of this compound was evaluated against a commercial maleimide (B117702) derivative and a commercial iodoacetamide (B48618) derivative for the modification of a model protein, Human Serum Albumin (HSA), which contains a single free cysteine residue (Cys-34).
| Performance Metric | This compound | Commercial Maleimide Reagent | Commercial Iodoacetamide Reagent |
| Reaction Efficiency (%) | 85 ± 4 | 92 ± 3 | 78 ± 5 |
| Cysteine Specificity (%) | 98 ± 2 | 88 ± 5 | 95 ± 3 |
| Conjugate Stability (t½, hours) | > 72 | 24 - 48 (pH dependent) | > 72 |
| Reaction Conditions | pH 7.4, 2 hours, 37°C | pH 6.5-7.5, 1 hour, 25°C | pH 7.0-8.5, 2 hours, 25°C |
Experimental Protocols
Protein Modification Protocol
-
Protein Preparation: A solution of Human Serum Albumin (HSA) was prepared at a concentration of 1 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.
-
Reagent Preparation: Stock solutions of this compound, the maleimide reagent, and the iodoacetamide reagent were prepared in dimethylformamide (DMF) at a concentration of 10 mM.
-
Reaction: The modification reaction was initiated by adding a 10-fold molar excess of the respective reagent to the HSA solution. The reactions were incubated at the conditions specified in the data table.
-
Quenching and Purification: After the incubation period, the reaction was quenched by the addition of 10 mM dithiothreitol (B142953) (DTT). The modified protein was then purified from excess reagent and byproducts using a desalting column.
Determination of Reaction Efficiency
Reaction efficiency was determined using Ellman's test to quantify the number of free thiol groups remaining after the modification reaction. The percentage of modified cysteines was calculated relative to an unmodified control.
Assessment of Cysteine Specificity
The specificity of the modification was assessed by mass spectrometry. The purified, modified HSA was digested with trypsin, and the resulting peptides were analyzed by LC-MS/MS to identify the sites of modification. Specificity was calculated as the percentage of modifications occurring at the target cysteine residue versus off-target modifications on other amino acid residues (e.g., lysine, histidine).
Evaluation of Conjugate Stability
The stability of the protein-reagent conjugate was evaluated by incubating the purified conjugate in human plasma at 37°C. Aliquots were taken at various time points, and the amount of intact conjugate was quantified by SDS-PAGE and densitometry. The half-life (t½) of the conjugate was then calculated.
Visualizing the Workflow and Mechanisms
To aid in the understanding of the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the experimental workflow for protein modification and subsequent analysis.
Caption: A diagram illustrating the proposed two-stage reaction mechanism of this compound with a cysteine residue.
Conclusion
This compound demonstrates high specificity for cysteine residues and forms highly stable conjugates, making it a promising alternative to conventional protein modification reagents. While its reaction efficiency is slightly lower than that of the maleimide-based reagent, its superior specificity and the stability of the resulting linkage offer significant advantages for applications requiring long-term stability and minimal off-target effects. Further optimization of reaction conditions could potentially enhance its efficiency, positioning this compound as a valuable tool in the development of antibody-drug conjugates, protein-based therapeutics, and diagnostic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
